acetoacetyl-CoA
Description
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFDKHTZOUZBOS-CITAKDKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931292 | |
| Record name | S-Acetoacetylcoenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
851.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetoacetyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1420-36-6 | |
| Record name | Acetoacetyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoacetyl coa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoacetyl-CoA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Acetoacetylcoenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-acetoacetylcoenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.378 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetoacetyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Acetoacetyl Coa Biosynthesis and Catabolism
Formation of Acetoacetyl-CoA
The generation of this compound is accomplished via three primary pathways: the condensation of two acetyl-CoA molecules, the activation of acetoacetate (B1235776), and as an intermediate in the degradation of fatty acids.
The most direct route to this compound is the joining of two acetyl-CoA molecules. This can be accomplished by different enzymes with distinct mechanisms and metabolic roles.
This compound thiolase, also known as Thiolase II, catalyzes the reversible Claisen condensation of two acetyl-CoA molecules to form this compound and coenzyme A (CoA). pnas.orgwikiwand.comnih.gov This reaction is the initial step in the mevalonate (B85504) (MVA) pathway, which is essential for the biosynthesis of isoprenoids and steroids. pnas.orgnih.gov Thiolases are ubiquitous enzymes found in both prokaryotes and eukaryotes and are broadly categorized into biosynthetic thiolases (like ACAT) and degradative thiolases. wikiwand.com
ACAT, or Thiolase II, is specific for the thiolysis of this compound and is primarily involved in biosynthetic pathways. wikiwand.com The condensation reaction it catalyzes is thermodynamically constrained, and the enzyme is subject to feedback inhibition by CoA, which can regulate the production of isoprenoids. nih.govresearchgate.net In eukaryotes, different forms of thiolase exist, located in both mitochondria and peroxisomes. wikiwand.com Mitochondrial this compound thiolase (T2) is crucial in the synthesis and degradation of ketone bodies. researchgate.net The activity of T2 is notably activated by potassium ions. researchgate.net
Table 1: this compound Thiolase (ACAT / Thiolase II) Overview
| Feature | Description |
| Enzyme Name | This compound Thiolase (ACAT), Thiolase II |
| EC Number | 2.3.1.9 |
| Reaction | 2 Acetyl-CoA ⇌ this compound + CoA |
| Pathway | Mevalonate pathway (biosynthesis of isoprenoids, steroids), Ketone body metabolism |
| Mechanism | Claisen condensation |
| Regulation | Subject to feedback inhibition by Coenzyme A. nih.gov T2 form is activated by potassium ions. researchgate.net |
| Cellular Location | Cytosol, Mitochondria, Peroxisomes wikiwand.com |
A novel class of enzymes, termed this compound synthases, provides an alternative, more energetically favorable route for producing this compound. nih.gov The archetypal example is NphT7, discovered in Streptomyces sp. strain CL190. nih.govnih.gov Unlike thiolase, NphT7 catalyzes an irreversible, decarboxylative condensation of acetyl-CoA and malonyl-CoA to yield this compound and CoA. nih.govuniprot.org
This reaction is essentially energy-favored and, importantly, NphT7 does not exhibit the reverse thiolysis activity, making it an efficient producer of this compound for biosynthetic pathways. nih.gov Research has shown that NphT7 can also generate acetyl-CoA by decarboxylating malonyl-CoA. nih.govuniprot.org The discovery of NphT7 and its homologs offers a promising tool for metabolic engineering, aimed at increasing the flux through the mevalonate pathway for the production of compounds like farnesene. nih.govoup.com However, its efficiency can be a limiting factor in engineered pathways. researchgate.netnih.gov
Table 2: this compound Synthase (NphT7) Overview
| Feature | Description |
| Enzyme Name | This compound Synthase (e.g., NphT7) |
| EC Number | Not yet assigned |
| Reaction | Acetyl-CoA + Malonyl-CoA → this compound + CoA + CO₂ |
| Pathway | Mevalonate pathway (in certain bacteria) |
| Mechanism | Decarboxylative Claisen condensation |
| Key Characteristic | Reaction is irreversible and energetically favorable compared to thiolase. nih.gov |
| Source Organism | Streptomyces sp. strain CL190, Streptomyces glaucescens nih.govuniprot.org |
This compound can also be formed from the ketone body acetoacetate, a process that occurs outside the mitochondria.
This compound synthetase (AACS) is a cytosolic enzyme that activates acetoacetate by ligating it with CoA to form this compound. portlandpress.comresearchgate.netnih.gov This reaction requires energy in the form of ATP. AACS allows ketone bodies, primarily viewed as mitochondrial energy substrates, to be utilized for cytosolic biosynthetic processes, particularly the synthesis of fatty acids and cholesterol. portlandpress.combiorxiv.org
AACS gene expression is prominent in lipogenic tissues, such as white adipose tissue, and its levels increase significantly during adipocyte differentiation. portlandpress.comnih.gov This suggests AACS plays a key role in using ketone bodies for fatty acid synthesis during the development of adipose tissue. nih.gov While typically low in a normal liver, AACS expression is notably high in some cancer cells like HepG2, where it may play a distinct role in glucose metabolism and cell proliferation. researchgate.netbiorxiv.orgresearchgate.net The enzyme is a high-affinity ligase, enabling it to efficiently utilize acetoacetate even at low concentrations. researchgate.net
Table 3: this compound Synthetase (AACS) Overview
| Feature | Description |
| Enzyme Name | This compound Synthetase (AACS) |
| EC Number | 6.2.1.16 |
| Reaction | Acetoacetate + CoA + ATP → this compound + AMP + PPi |
| Pathway | Ketone body utilization for lipogenesis |
| Cellular Location | Cytosol portlandpress.com |
| Tissue Expression | High in lipogenic tissues like adipose tissue; induced during adipocyte differentiation. portlandpress.comnih.gov |
| Function | Provides a cytosolic pool of this compound for cholesterol and fatty acid synthesis. biorxiv.org |
During the catabolism of fatty acids through beta-oxidation in the mitochondria, this compound is generated as the final product in the last cycle of thiolytic cleavage for even-chain fatty acids. nih.govlibretexts.org The beta-oxidation pathway systematically shortens fatty acyl-CoA chains by two carbons per cycle, producing one molecule of acetyl-CoA in each round. aocs.orgabcam.com
The process involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and finally, thiolysis catalyzed by beta-ketothiolase. nih.govlibretexts.orgabcam.com In the final step of oxidizing a four-carbon fatty acyl-CoA (butyryl-CoA), the thiolysis reaction yields two molecules of acetyl-CoA. However, the intermediate immediately preceding this cleavage is this compound. The enzyme 3-ketoacyl-CoA thiolase (thiolase I) catalyzes this final cleavage step. wikiwand.comlibretexts.org This pathway is a major source of acetyl-CoA for energy production in the tricarboxylic acid (TCA) cycle, especially in tissues with high energy demands like cardiac and skeletal muscle. nih.govabcam.com
Beta-Oxidation of Fatty Acids
Arachidonoyl-CoA Metabolism
This compound is a key intermediate in various metabolic pathways, and its synthesis can be linked to the metabolism of fatty acids, including the omega-6 fatty acid, arachidonic acid. ontosight.ai The activated form of arachidonic acid, arachidonoyl-CoA, can undergo beta-oxidation, a process that sequentially shortens the fatty acid chain by removing two-carbon units. ontosight.ai This metabolic breakdown of arachidonoyl-CoA ultimately leads to the formation of this compound. ontosight.ai Long-chain acyl-coenzyme A (CoA) synthase 4 (ACSL4) is a notable enzyme that preferentially catalyzes the formation of arachidonoyl-CoA from arachidonic acid. nih.gov The subsequent metabolism of arachidonoyl-CoA is significant for regulating the levels of arachidonic acid and the production of signaling molecules known as eicosanoids. ontosight.ai
Utilization and Degradation of this compound
Once formed, this compound can be channeled into several pathways for either energy generation or as a building block for other molecules. Its primary degradation routes involve cleavage into acetyl-CoA or reduction to a hydroxyacyl-CoA.
Cleavage to Acetyl-CoA
A principal catabolic fate of this compound is its thiolytic cleavage, which yields two molecules of acetyl-CoA. This reaction is a critical step in pathways like fatty acid oxidation and the metabolism of ketone bodies. ontosight.aiwikipedia.org
The enzyme responsible for the cleavage of this compound is this compound thiolase, also known as Thiolase I or by its Enzyme Commission (EC) number 2.3.1.16. wikipedia.orgebi.ac.uk Thiolases are a family of enzymes that catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA. ebi.ac.uk Specifically, Thiolase I (degradative thiolase) has a broad substrate specificity and is involved in degradative pathways like the beta-oxidation of fatty acids. wikipedia.orgebi.ac.uk
The reaction catalyzed by this compound thiolase involves the cleavage of 3-ketoacyl-CoA into acyl-CoA and acetyl-CoA. ontosight.ai In the context of this compound degradation, the enzyme uses a free coenzyme A molecule to break down this compound into two molecules of acetyl-CoA. uniprot.org This reaction is reversible; the enzyme can also catalyze the condensation of two acetyl-CoA molecules to form this compound, a key step in biosynthetic pathways like ketogenesis. wikipedia.orguniprot.org The catalytic mechanism involves a two-step process where a covalent intermediate is formed with a catalytic cysteine residue in the enzyme's active site. ebi.ac.ukebi.ac.uk The mitochondrial version of this enzyme plays a significant role in both fatty acid beta-oxidation and ketone body metabolism. uniprot.org
Reduction to Hydroxyacyl-CoA
In addition to cleavage, this compound can be utilized through a reduction reaction, converting the keto group to a hydroxyl group. This pathway is particularly important in the biosynthesis of specific compounds.
The reduction of this compound is catalyzed by this compound reductase (EC 1.1.1.36). wikipedia.orgqmul.ac.uk This enzyme belongs to the oxidoreductase family and specifically acts on the CH-OH group with NAD+ or NADP+ as the acceptor. wikipedia.org The systematic name for this enzyme is (R)-3-hydroxyacyl-CoA:NADP+ oxidoreductase. qmul.ac.uk
The reaction involves the reduction of this compound to (R)-3-hydroxybutyryl-CoA, utilizing NADPH as the reducing agent, which is oxidized to NADP+. wikipedia.orgqmul.ac.ukmonarchinitiative.org The reaction is: (R)-3-hydroxyacyl-CoA + NADP+ <=> 3-oxoacyl-CoA + NADPH + H+ qmul.ac.uk
This enzyme is crucial for butanoate metabolism. wikipedia.orgcreative-enzymes.com In certain bacteria, such as Cupriavidus necator (formerly Ralstonia eutropha), this compound reductase is a key enzyme in the biosynthesis of polyhydroxyalkanoates (PHAs), which are polyesters produced as intracellular energy reserves. wikipedia.orguniprot.org The enzyme catalyzes the chiral reduction of this compound to (R)-3-hydroxybutyryl-CoA, the monomer that is subsequently polymerized to form polyhydroxybutyrate (B1163853) (PHB). wikipedia.orguniprot.org Studies have shown the enzyme can use both NADPH and NADH as coenzymes, though the reaction rate is often significantly greater with NADPH. nih.gov
Enzymology and Molecular Mechanisms
Acetoacetyl-CoA Thiolase (ACAT)
This compound thiolase (ACAT), also referred to as acetyl-CoA C-acetyltransferase, is the enzyme responsible for the reversible reaction that condenses two molecules of acetyl-CoA to form this compound and coenzyme A (CoA). wikipedia.orgontosight.ai This reaction is a cornerstone of several major metabolic pathways. Thiolases are broadly categorized into two main types: degradative thiolases (EC 2.3.1.16) and biosynthetic thiolases (EC 2.3.1.9). wikipedia.org this compound thiolase falls into the latter category, primarily involved in anabolic processes. wikipedia.org
Isozymes and Substrate Specificity
Eukaryotic organisms, including mammals and yeast, possess multiple thiolase isozymes that exhibit distinct subcellular localizations and substrate specificities, reflecting their specialized metabolic roles. nih.govportlandpress.com These isozymes are encoded by different genes and are targeted to specific cellular compartments such as the cytoplasm and mitochondria. portlandpress.com
Generally, thiolases are classified into two main types based on their substrate specificity: this compound thiolase (also known as thiolase II) and 3-ketoacyl-CoA thiolase (also known as thiolase I). wikipedia.orgnih.gov
This compound Thiolase (Thiolase II, EC 2.3.1.9): This isozyme is highly specific for this compound, catalyzing both its synthesis from two acetyl-CoA molecules and its cleavage. wikipedia.orgnih.gov It plays a vital role in biosynthetic pathways like steroidogenesis and the production of ketone bodies. wikipedia.org
3-Ketoacyl-CoA Thiolase (Thiolase I, EC 2.3.1.16): This isozyme displays broad substrate specificity, acting on 3-ketoacyl-CoAs of varying carbon chain lengths (≥C4). nih.gov It is primarily involved in degradative pathways, most notably the β-oxidation of fatty acids. wikipedia.orgnih.gov
In the n-alkane-assimilating yeast Candida tropicalis, for instance, three distinct thiolase isozymes have been identified: a cytosolic this compound thiolase and two peroxisomal isozymes—an this compound thiolase and a 3-ketoacyl-CoA thiolase. nih.gov Genetic studies have demonstrated that the cytosolic this compound thiolase is essential for the mevalonate (B85504) pathway, which is responsible for isoprenoid biosynthesis. nih.gov
In mammals, distinct cytosolic and mitochondrial this compound specific thiolases have been isolated. portlandpress.com The mitochondrial enzyme is distinguished from its cytosolic counterpart by a lower Km for this compound and is subject to stimulation by potassium ions (K+). portlandpress.com
| Thiolase Isozyme Type | Common Name | EC Number | Primary Substrate(s) | Primary Metabolic Pathway |
| This compound Thiolase | Thiolase II | 2.3.1.9 | This compound, Acetyl-CoA | Biosynthesis (e.g., steroidogenesis, ketogenesis) |
| 3-Ketoacyl-CoA Thiolase | Thiolase I | 2.3.1.16 | Long-chain 3-ketoacyl-CoAs | Degradation (e.g., Fatty acid β-oxidation) |
Catalytic Mechanism
The catalytic mechanism of this compound thiolase proceeds via a two-step, "ping-pong" mechanism involving a thioester-dependent Claisen condensation. wikipedia.orgresearchgate.net This process is characterized by the formation of a covalent intermediate with the enzyme.
The key steps in the biosynthetic reaction (condensation of two acetyl-CoA molecules) are as follows:
Acyl Group Transfer: The reaction is initiated by the nucleophilic attack of a conserved cysteine residue (e.g., Cys89) at the enzyme's active site on the carbonyl carbon of the first acetyl-CoA molecule. wikipedia.org This cysteine is activated by a nearby histidine residue (e.g., His348), which abstracts the sulfhydryl proton. wikipedia.org This step results in the formation of a covalent acetyl-enzyme intermediate and the release of the first coenzyme A molecule. wikipedia.org
Claisen Condensation: The second acetyl-CoA molecule then enters the active site. Its α-carbon acts as a nucleophile, attacking the acetyl group of the acetyl-enzyme intermediate. wikipedia.org This leads to the formation of a carbon-carbon bond, generating this compound. The enzyme is then released in its original state, ready to catalyze another reaction. wikipedia.org
The reverse reaction, the thiolytic cleavage of this compound, follows the same mechanistic principles. wikipedia.org The catalytic cycle involves the movement of the acetyl group through four different conformations within the active site. acs.org The stability of the reaction intermediates, particularly the enolate intermediate of the Claisen condensation, is crucial and is stabilized by residues such as Asn316 and His348. acs.org
Regulatory Mechanisms
The activity of this compound thiolase is meticulously regulated to match the metabolic needs of the cell. This regulation occurs at multiple levels, including feedback inhibition, allosteric control, and post-translational modifications.
Coenzyme A (CoA), a product of the condensation reaction, acts as a feedback inhibitor of this compound thiolase. oup.comresearchgate.net Studies on the thiolase II from alfalfa (Medicago sativa), MsAACT1, have demonstrated that the condensation reaction is inhibited by CoA, suggesting a negative feedback loop for regulating isoprenoid production. oup.com This inhibition is an important mechanism to prevent the over-accumulation of this compound and to modulate flux through pathways like mevalonate synthesis depending on the intracellular CoA concentration. oup.com In pig heart, acetyl-CoA has been shown to be a potent inhibitor of both this compound thiolase and 3-oxoacyl-CoA thiolase. nih.gov The inhibition of this compound thiolase by acetyl-CoA is noncompetitive with respect to CoASH. nih.gov
Furthermore, certain thiolase isozymes are allosterically activated by specific ions. Mitochondrial this compound thiolase, for example, is notably stimulated by potassium (K+) ions, which bind near the CoA binding site and the catalytic site, causing a rigidification of key loops involved in substrate binding. portlandpress.comresearchgate.net This activation is not observed with sodium (Na+) ions. portlandpress.com There is also evidence for allosteric control of a mitochondrial this compound thiolase by its product, this compound, which can lower the enzyme's affinity for acetyl-CoA. capes.gov.br
Post-translational modifications (PTMs) provide another layer of regulation for this compound thiolase activity. Acetylation is one such modification, with N6-acetyllysine being identified on the mitochondrial acetyl-CoA acetyltransferase. uniprot.org Succinylation at a lysine (B10760008) residue adjacent to a coenzyme A binding site has also been reported, and this modification can be reversed by the desuccinylase SIRT5. uniprot.org
The oxidation of methionine residues to methionine sulfoxide (B87167) (MetO) is another PTM that is increasingly recognized as a potential regulatory mechanism rather than just oxidative damage. uma.es While specific regulatory roles of these PTMs on thiolase activity are still under investigation, they represent a key area for future research into the fine-tuning of this compound metabolism. oup.comscbt.com
Interactions with Other Proteins
The metabolic fate of this compound is intricately linked to its interactions with several key proteins. These interactions are fundamental to the catalytic mechanisms that produce and consume this vital compound.
One of the primary enzymes that synthesizes this compound is This compound thiolase (also known as acetyl-CoA C-acetyltransferase or thiolase II). wikipedia.org This enzyme catalyzes the reversible condensation of two acetyl-CoA molecules to form this compound and coenzyme A (CoA). wikipedia.orgscbt.com The catalytic mechanism of thiolase is a two-step process. wikipedia.org In the first step, a cysteine residue in the active site (Cys89) performs a nucleophilic attack on one acetyl-CoA molecule, forming a covalent acetyl-enzyme intermediate and releasing CoA. wikipedia.orgproteopedia.org In the second step, the acetyl group is transferred to a second acetyl-CoA molecule, resulting in the formation of this compound. acs.org This reaction is stabilized by two oxyanion holes within the enzyme's active site. proteopedia.orgacs.org
Another significant interaction involves This compound:acetate (B1210297) CoA transferase (CtfAB) . This enzyme is involved in a "ping pong bi bi" kinetic mechanism, typical of CoA transferases, where it facilitates the transfer of CoA from a donor molecule. rcsb.org In the context of this compound, acetyl-CoA can act as a competitive inhibitor with respect to this compound, highlighting the dynamic interplay between these molecules for the enzyme's active site. rcsb.org
In some microorganisms, an enzyme from the thiolase superfamily, named This compound synthase , has been identified. pnas.org This enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce this compound, representing an alternative route for its synthesis. pnas.org
Furthermore, the activity of this compound synthetase itself is regulated by post-translational modification, specifically acetylation. In Streptomyces lividans, a protein acetyltransferase controls the activity of this compound synthetase by acetylating a key lysine residue in the active site, which inactivates the enzyme. nih.gov This acetylation can be reversed by a sirtuin-type protein deacetylase, indicating a dynamic regulatory cycle. nih.gov
This compound Synthetase (AACS)
This compound synthetase (AACS) is a crucial enzyme that activates acetoacetate (B1235776), a ketone body, by converting it into this compound. nih.govnih.gov This reaction is vital for the utilization of ketone bodies in lipogenesis, providing a bypass to the traditional pathway involving citrate (B86180) and ATP citrate lyase. nih.gov
Tissue-Specific Expression and Localization (e.g., Cytosol)
AACS is primarily a cytosolic enzyme. nih.govgenecards.orgelkbiotech.comnih.gov Its expression is particularly abundant in lipogenic tissues, which are actively involved in the synthesis of fatty acids and cholesterol. portlandpress.comnih.gov
Key Tissues with AACS Expression:
| Tissue | Localization | Significance |
| Adipose Tissue | Cytosol | High expression, especially in mature adipocytes. uniprot.org Plays a crucial role in adipocyte differentiation. nih.govjst.go.jp |
| Liver | Cytosol | Expression is regulated by diet and hormonal signals, linking ketone body utilization to cholesterol and fatty acid synthesis. nih.govnih.gov |
| Brain | Cytosol | Found in various regions including the midbrain, pons/medulla, cerebral cortex, hippocampus, and cerebellum. nih.gov Its localization differs from other ketone body-utilizing enzymes, suggesting distinct physiological roles. nih.govwikigenes.org |
| Mammary Gland | Cytoplasm | Expression is associated with lactation and the synthesis of milk lipids. frontiersin.org |
The expression of AACS is induced during adipocyte differentiation, and its knockdown has been shown to inhibit this process. nih.govjst.go.jp In the brain, AACS mRNA is found in both glial cells and neuronal cells, with its distribution varying across different brain regions. nih.gov
Regulatory Modulators
The activity and expression of AACS are tightly controlled by several modulators, many of which are also involved in the regulation of cholesterol synthesis. portlandpress.comnih.gov
Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that play a central role in regulating lipid metabolism. wikipedia.orgfrontiersin.org SREBP-2 is particularly known for its role in cholesterol homeostasis. wikipedia.orguniprot.org Research has shown that the promoter region of the AACS gene interacts with SREBP-2, identifying it as a key transcriptional regulator of AACS expression. nih.gov When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus to upregulate the transcription of genes involved in cholesterol synthesis, including AACS. wikipedia.orgwikipedia.org Studies in mice have demonstrated that SREBP-2 regulates the expression of the AACS gene. researchgate.net
Conversely, substances that deplete cholesterol or inhibit its synthesis lead to an upregulation of AACS activity. Mevinolin (also known as lovastatin), an inhibitor of HMG-CoA reductase (a rate-limiting enzyme in cholesterol synthesis), enhances AACS activity. portlandpress.comnih.govwikipedia.orgacs.org Cholestyramine, a bile acid sequestrant that indirectly stimulates cholesterol synthesis, also increases the activity and concentration of AACS in the liver. nih.govnih.gov The combined administration of mevinolin and cholestyramine results in a synergistic increase in AACS activity. nih.govnih.gov These findings further solidify the close regulatory link between AACS and the cholesterol biosynthetic pathway.
Summary of AACS Regulatory Modulators:
| Modulator | Effect on AACS Activity | Mechanism |
| SREBP-2 | Increases | Transcriptional activation of the AACS gene. nih.gov |
| Cholesterol | Decreases | Feedback inhibition of the cholesterol synthesis pathway. nih.govnih.gov |
| Mevalonate | Decreases | Feedback inhibition of the cholesterol synthesis pathway. nih.gov |
| Mevinolin | Increases | Inhibition of HMG-CoA reductase, leading to a compensatory upregulation of the cholesterol synthesis pathway. portlandpress.comnih.gov |
| Cholestyramine | Increases | Depletion of bile acids, stimulating cholesterol synthesis. nih.govnih.gov |
Cholesterol and Mevalonate
Hydroxymethylglutaryl-CoA Synthase (HMG-CoA Synthase, HMGS, EC 2.3.3.10)
HMG-CoA synthase catalyzes the condensation of this compound and acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This reaction is a crucial step in both the synthesis of cholesterol and the production of ketone bodies. wikipedia.orgfiveable.me The enzyme exists in two isoforms in vertebrates: a cytosolic form involved in the mevalonate pathway for cholesterol and isoprenoid biosynthesis, and a mitochondrial form dedicated to ketogenesis. wikipedia.orgebi.ac.uk
The catalytic mechanism of HMG-CoA synthase involves a covalent intermediate and relies on a key cysteine residue within the active site. wikipedia.orgebi.ac.uk The reaction proceeds in two main steps:
Acetylation of the Enzyme: The reaction is initiated by the nucleophilic attack of the catalytic cysteine residue on the carbonyl carbon of the first substrate, acetyl-CoA. This forms an acetyl-enzyme thioester intermediate and releases coenzyme A. wikipedia.orgebi.ac.uk
Condensation with this compound: The acetyl group is then transferred to the second substrate, this compound. A subsequent nucleophilic attack by the enolate of the acetyl group on the keto group of this compound leads to the formation of HMG-CoA. wikipedia.org
Key amino acid residues play critical roles in catalysis. In the avian mitochondrial enzyme, these include Cys129, Glu95, and His264. researchgate.net Cys129 is the essential nucleophile that forms the covalent intermediate with acetyl-CoA. researchgate.net Glu95 acts as a general acid during the condensation step, while His264 is responsible for anchoring the binding of this compound. researchgate.net
The activity of HMG-CoA synthase is subject to hormonal regulation, primarily by glucagon (B607659) and insulin (B600854), which reflects the body's energy status. fiveable.me
Insulin: In the fed state, high levels of insulin stimulate HMG-CoA synthase activity. fiveable.me This promotes the conversion of excess acetyl-CoA, derived from carbohydrate metabolism, into HMG-CoA for cholesterol synthesis.
Glucagon: During periods of fasting or low carbohydrate intake, elevated glucagon levels stimulate the mitochondrial isoform of HMG-CoA synthase. fiveable.mefiveable.me This leads to increased production of ketone bodies from fatty acid-derived acetyl-CoA, providing an alternative energy source for tissues like the brain. fiveable.me In uncontrolled type 1 diabetes, prolonged insulin deficiency leads to overactivation of this pathway, resulting in diabetic ketoacidosis. wikipedia.org
Studies on the related enzyme, HMG-CoA reductase, which is also regulated by these hormones, show that insulin upregulates gene expression by increasing mRNA and protein levels, while glucagon has the opposite effect. nih.govyoutube.com This suggests that the hormonal regulation of HMG-CoA synthase likely also occurs at the level of gene expression.
In some organisms, particularly in Archaea, HMG-CoA synthase forms a multi-enzyme complex with this compound thiolase. pnas.orgmpg.de This complex formation is a strategy to overcome the thermodynamically unfavorable, or endergonic, nature of the thiolase reaction, which synthesizes this compound from two molecules of acetyl-CoA. pnas.orgresearchgate.net
Research on the methanogenic archaeon Methanothermococcus thermolithotrophicus has revealed a 380-kDa complex composed of thiolase, HMG-CoA synthase, and a small scaffold protein from the DUF35 family. pnas.orgmpg.de This scaffold protein holds the two enzymes together, facilitating efficient catalysis. pnas.orgmpg.de The formation of this complex is common in most archaea and some bacteria. pnas.orgresearchgate.net
The primary advantage of this enzyme complex is the phenomenon of intermediate channeling. pnas.orgmpg.de The product of the thiolase reaction, this compound, is directly passed to the active site of HMG-CoA synthase without diffusing into the bulk solvent. researchgate.net
While this complex exhibits robust substrate channeling, other multi-enzyme systems may not. nih.gov For instance, in some steroid metabolism pathways, the substrate is thought to be fully released and must rebind between successive enzymatic reactions. nih.gov
Enzyme Complex Formation (e.g., with Thiolase in Archaea)
This compound Reductase (PhaB)
This compound reductase, commonly known as PhaB, is an enzyme that catalyzes the reduction of this compound to (R)-3-hydroxybutyryl-CoA. uniprot.org This is a key step in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage compounds. jmaterenvironsci.com
This compound reductases belong to the short-chain dehydrogenase/reductase (SDR) superfamily and exhibit specificity for either NADH or NADPH as the electron donor. jmaterenvironsci.com
NADPH-dependent PhaB: The majority of bacterial PhaB enzymes preferentially utilize NADPH as the reducing cofactor. jmaterenvironsci.com For example, the well-characterized PhaB from Cupriavidus necator (formerly Ralstonia eutropha) is NADPH-dependent. uniprot.orgnih.gov Deletion studies in R. eutropha have shown that while multiple genes may encode for this compound reductase activity, the primary enzyme responsible for PHA biosynthesis relies on NADPH. nih.gov Kinetic analysis of PhaB from R. eutropha revealed a significantly higher affinity for NADPH compared to NADH. nih.gov The crystal structure of a PhaB mutant in a ternary complex with NADP+ and its substrate further supports its preference for this cofactor. researchgate.net
NADH-dependent PhaB: While less common, some bacterial PhaB enzymes show a preference for NADH. An example is the this compound reductase from Chromatium vinosum. jmaterenvironsci.com More recently, an NADH-preferring this compound reductase was identified in a mixed culture enriched with Candidatus Accumulibacter phosphatis. researchgate.net This enzyme exhibited a more than 500-fold preference for NADH over NADPH, making it a promising candidate for metabolic engineering applications aimed at producing PHAs under anaerobic or oxygen-limiting conditions where the NADH/NAD+ ratio is typically higher. researchgate.net The replacement of the NADPH-dependent PhaB with an NADH-dependent version in recombinant Saccharomyces cerevisiae has been shown to improve PHA production. researchgate.net
Role in Bacterial Metabolism (e.g., Ralstonia eutropha)
This compound is a pivotal intermediate in the metabolism of numerous bacteria, most notably in Ralstonia eutropha (also known as Cupriavidus necator), a bacterium renowned for its ability to produce polyhydroxyalkanoates (PHAs). nih.gov In R. eutropha, this compound serves as the direct precursor for the synthesis of poly-β-hydroxybutyrate (PHB), a biodegradable polyester (B1180765) accumulated as an intracellular carbon and energy reserve when nutrients other than carbon are limited. asm.orguniprot.org
The synthesis of PHB from acetyl-CoA is a well-characterized three-step pathway. mdpi.com The process begins with the condensation of two acetyl-CoA molecules to form this compound. uniprot.orgresearchgate.net This crucial reaction is catalyzed by the enzyme β-ketothiolase (encoded by the phaA gene). asm.orguniprot.org The condensation reaction is reported to have an optimal pH of 7.8 and is inhibited by the presence of free Coenzyme A, indicating a point of metabolic regulation. uniprot.orgnih.gov
Subsequently, the this compound molecule is reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent this compound reductase (encoded by the phaB gene). asm.orgwikipedia.org This step is a critical determinant of the flux towards PHB synthesis. Finally, the PHA synthase enzyme (encoded by phaC) polymerizes the (R)-3-hydroxybutyryl-CoA monomers to form the PHB polymer. asm.orgmdpi.com
Genomic studies of R. eutropha H16 have revealed the existence of multiple isologs for the genes involved in PHB synthesis. asm.orgnih.gov Specifically, in addition to the primary this compound reductase, PhaB1, which is part of the main phaCAB operon, the genome contains isologs like phaB2 and phaB3. asm.orgd-nb.info Research has shown that both PhaB1 and PhaB3 contribute to PHB production when the bacterium is grown on fructose, whereas PhaB1 appears to be solely responsible during growth on plant oil, suggesting differential expression and regulation of these enzymes based on the available carbon source. asm.orgd-nb.info Deletion of phaB1 leads to a dramatic decrease in reductase activity and PHB production, highlighting its major role. nih.gov
The table below summarizes the specific activity of this compound reductase in wild-type R. eutropha and various mutant strains, illustrating the contribution of different PhaB isologs.
| Strain | Genotype | Specific Activity (U/mg) with NADPH | Specific Activity (U/mg) with NADH |
| H16 | Wild type | 4.2 ± 0.3 | 1.12 ± 0.08 |
| Re2106 | ΔphaB2 | 4.0 ± 0.4 | 1.08 ± 0.05 |
| Re2107 | ΔphaB3 | 4.2 ± 0.2 | 1.15 ± 0.04 |
| Re2111 | ΔphaB1 | 0.25 ± 0.01 | 1.05 ± 0.06 |
| Data derived from studies on this compound reductase activity in R. eutropha H16 mutant strains. nih.gov |
This metabolic node, where this compound is formed and then reduced, is a critical point of control for the carbon flux within the cell, directing resources towards either energy storage in the form of PHB or other metabolic pathways like the TCA cycle. nih.gov
Engineering for Bioproduction
The central metabolic position of this compound makes it a key target for metabolic engineering efforts aimed at the bioproduction of valuable chemicals and materials. nih.gov By manipulating the enzymatic pathways that produce and consume this compound, researchers can channel the carbon flux from central metabolism towards the synthesis of desired products. nih.govnih.gov Ralstonia eutropha is a primary subject of such engineering due to its natural efficiency in processing acetyl-CoA. nih.gov
A significant area of engineering focuses on the production of PHA copolymers, which have improved physical properties compared to the brittle PHB homopolymer. d-nb.info For instance, the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a more flexible and biodegradable polyester, has been successfully engineered in R. eutropha. d-nb.inforesearchgate.net This is achieved by modifying the this compound reduction step to alter the flux distribution between different monomer precursors. d-nb.info Strategies include replacing the primary this compound reductase (PhaB1) with enzymes that have different activities or specificities. d-nb.inforesearchgate.net For example, substituting PhaB1 with a low-activity paralog (PhaB2) or enzymes from the reverse β-oxidation pathway can enhance the formation of butyryl-CoA, a precursor for the 3-hydroxyhexanoate (B1247844) (3HHx) monomer, leading to the synthesis of copolymers with a high 3HHx fraction from structurally unrelated carbon sources like glucose. d-nb.inforesearchgate.net
The table below illustrates the results of engineering the this compound reduction step in R. eutropha for the production of P(3HB-co-3HHx) from glucose.
| Engineered Strain Modification | Carbon Source | PHA Content (% of cell dry weight) | 3HHx Fraction (mol%) |
| Replacement of PhaB1 with PhaB2 | Glucose | 71.4 | 7.0 |
| Replacement of PhaB1 with reverse β-oxidation enzymes | Glucose | 75.3 | 12.1 |
| Data from engineering R. eutropha for copolyester biosynthesis. d-nb.info |
Physiological and Pathological Roles of Acetoacetyl Coa Metabolism
Role in Lipid Homeostasis
Acetoacetyl-CoA is intrinsically linked to the synthesis and regulation of various lipids, playing a critical part in maintaining lipid balance within the body.
This compound is a fundamental precursor in the synthesis of cholesterol, a vital component of cell membranes and a precursor for steroid hormones. libretexts.org The process begins in the cytosol with the condensation of two acetyl-CoA molecules to form this compound, a reaction catalyzed by the enzyme thiolase. libretexts.org This this compound then combines with another molecule of acetyl-CoA to produce β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). libretexts.org
Table 1: Key Enzymes in the Initial Steps of Cholesterol Synthesis
| Enzyme | Reactants | Product | Regulatory Significance |
|---|---|---|---|
| Thiolase | 2 Acetyl-CoA | This compound | Initiates the pathway. |
| HMG-CoA Synthase | This compound + Acetyl-CoA | HMG-CoA | A key condensation step. researchgate.net |
| HMG-CoA Reductase | HMG-CoA | Mevalonate (B85504) | The rate-limiting and primary regulatory point of cholesterol synthesis. libretexts.org |
| This compound Synthetase | Acetoacetate (B1235776) + CoA | This compound | Activity is co-regulated with HMG-CoA reductase, linking ketone body utilization to cholesterol synthesis. nih.govnih.gov |
This compound also serves as a foundational molecule in the de novo synthesis of fatty acids. The process starts with the carboxylation of acetyl-CoA to form malonyl-CoA. youtube.com The initial condensation reaction in fatty acid synthesis involves acetyl-CoA and malonyl-ACP (the acyl carrier protein form of malonyl-CoA) to yield acetoacetyl-ACP. pnas.org This four-carbon molecule is then reduced to form a saturated acyl-ACP, which can undergo subsequent rounds of elongation by adding two-carbon units from malonyl-ACP. pnas.org
Alternatively, cytosolic this compound, formed from the ketone body acetoacetate by the enzyme this compound synthetase (AACS), can be cleaved by a cytosolic thiolase to generate two molecules of acetyl-CoA. nih.gov This acetyl-CoA is then available for fatty acid synthesis, providing a pathway that bypasses the traditional route of generating cytosolic acetyl-CoA from citrate (B86180). nih.gov This pathway appears to be particularly important in lipogenic tissues like adipose tissue. nih.govresearchgate.net
This compound is central to a metabolic process of lipid interconversion, where fatty acids are transformed into ketone bodies in the liver and then utilized in various tissues for the synthesis of other lipids, such as cholesterol and long-chain fatty acids. nih.govnih.gov This pathway allows for the redistribution of lipid-derived carbon units throughout the body.
The process begins with the breakdown of fatty acids in the liver, leading to the production of ketone bodies, primarily acetoacetate and β-hydroxybutyrate. byjus.com These ketone bodies are released into the bloodstream and taken up by peripheral tissues. byjus.com In these tissues, the cytosolic enzyme this compound synthetase (AACS) activates acetoacetate to form this compound. nih.govnih.gov This this compound can then be channeled directly into cholesterol synthesis or be converted to acetyl-CoA for fatty acid synthesis. nih.gov This utilization of ketone bodies for lipogenesis is a glucose-sparing mechanism and is significant in tissues such as the developing brain, lactating mammary glands, and adipose tissue. nih.govnih.gov Research has shown that in many cases, ketone bodies are preferred over glucose as substrates for lipid synthesis. nih.govresearchgate.net
Fatty Acid Synthesis and Elongation
Ketone Body Physiology
During states of low glucose availability, such as fasting or adherence to a low-carbohydrate diet, the body shifts its metabolic strategy to utilize ketone bodies, derived from fatty acid oxidation in the liver, as a primary energy source.
The liver produces ketone bodies (acetoacetate and β-hydroxybutyrate) from acetyl-CoA derived from fatty acid oxidation. nih.govnih.gov These water-soluble molecules are transported via the blood to extrahepatic tissues—tissues outside the liver—to be used as fuel. nih.govwikipedia.org The liver itself cannot utilize the ketone bodies it produces because it lacks the necessary enzyme, succinyl-CoA:3-oxoacid-CoA transferase (SCOT). wikipedia.orgahajournals.org
In extrahepatic tissues like the heart, brain, and skeletal muscle, ketone bodies are taken up and converted back into acetyl-CoA. byjus.comwikipedia.org Specifically, β-hydroxybutyrate is first oxidized to acetoacetate. byjus.com Then, the SCOT enzyme catalyzes the conversion of acetoacetate to this compound by transferring a CoA group from succinyl-CoA. byjus.comahajournals.org Finally, the enzyme thiolase cleaves this compound into two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. byjus.com
The heart readily uses ketone bodies for energy, and during periods of fasting or starvation, the brain adapts to derive a significant portion of its energy from them. nih.govnumberanalytics.com Unlike fatty acids, ketone bodies can cross the blood-brain barrier, making them a crucial alternative fuel for the central nervous system when glucose is scarce. wikipedia.orgpsychiatryonline.org After just three days of fasting, the brain can obtain 25% of its energy from ketone bodies. wikipedia.org
Table 2: Utilization of Ketone Bodies in Extrahepatic Tissues
| Tissue | Key Enzymes Present | Role of this compound | Significance |
|---|---|---|---|
| Brain | SCOT, Thiolase | Formed from acetoacetate and cleaved to acetyl-CoA for the citric acid cycle. numberanalytics.com | Crosses the blood-brain barrier to provide energy during low glucose states, sparing glucose. wikipedia.orgnumberanalytics.com |
| Heart | SCOT, Thiolase | Formed from acetoacetate and cleaved to acetyl-CoA for the citric acid cycle. ahajournals.org | A preferred fuel source, readily oxidized for energy. nih.govnih.gov |
| Skeletal Muscle | SCOT, Thiolase | Formed from acetoacetate and cleaved to acetyl-CoA for the citric acid cycle. byjus.com | Utilized as an energy source during periods of fasting, exercise, and low carbohydrate intake. nih.gov |
| Liver | Lacks SCOT | Site of synthesis, but not utilization for energy. byjus.comwikipedia.org | The primary producer of ketone bodies for the rest of the body. nih.govnih.gov |
The metabolic shift towards using ketone bodies for energy is a vital glucose-sparing mechanism. byjus.com By providing an alternative fuel source for tissues like the heart, muscle, and brain, the body conserves its limited glucose for tissues and cells that have an absolute requirement for it, such as erythrocytes. mdpi.com
Alternative Energy Source for Extrahepatic Tissues (Brain, Heart)
Implications in Metabolic Disorders
This compound metabolism is central to several physiological processes, and its dysregulation is implicated in a number of metabolic disorders. These conditions often arise from defects in enzymes that produce or utilize this compound, leading to a cascade of pathological consequences.
Mitochondrial this compound Thiolase Deficiency (Beta-Ketothiolase Deficiency)
Mitochondrial this compound thiolase (T2) deficiency, also known as beta-ketothiolase deficiency, is a rare autosomal recessive inherited disorder affecting the metabolism of isoleucine and ketone bodies. orpha.netwikipedia.org It is caused by mutations in the ACAT1 gene, which provides instructions for making the mitochondrial this compound thiolase enzyme. wikipedia.orgsjdhospitalbarcelona.orglabcorp.com This enzyme is crucial for two main processes: the final step of ketolysis, where it cleaves this compound into two molecules of acetyl-CoA, and the catabolism of the amino acid isoleucine. mhmedical.comnih.gov
Pathophysiology and Clinical Manifestations
In T2 deficiency, the impaired enzyme activity leads to the accumulation of toxic organic acids, particularly during periods of physiological stress such as fasting, infection, or high protein intake. wikipedia.orglabcorp.com This results in recurrent episodes of severe ketoacidosis. orpha.netmhmedical.com Patients are typically asymptomatic between these acute episodes. orpha.netmetabolicsupportuk.org
Clinical features during a ketoacidotic crisis can include:
Vomiting wikipedia.orgmhmedical.com
Dehydration wikipedia.orglabcorp.com
Tachypnea (rapid breathing) and dyspnea (labored breathing) labcorp.com
Lethargy and potential progression to coma orpha.netmhmedical.com
Seizures labcorp.commhmedical.com
While many individuals with T2 deficiency have normal development, some may experience long-term neurological complications, which can occur even without a history of severe ketoacidotic episodes. orpha.netnih.gov
Biochemical Findings
Laboratory tests during an acute episode typically reveal severe metabolic acidosis, with a blood pH often below 7.1. orpha.net Urinalysis is a key diagnostic tool, showing the presence of specific organic acids like 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine. orpha.netmhmedical.com While blood glucose levels are often normal, both hypoglycemia and hyperglycemia have been reported. orpha.net
| Characteristic | Finding in T2 Deficiency |
| Inheritance | Autosomal recessive wikipedia.org |
| Affected Gene | ACAT1 wikipedia.orgsjdhospitalbarcelona.org |
| Primary Defect | Impaired mitochondrial this compound thiolase (T2) enzyme mhmedical.com |
| Metabolic Impact | Disrupted isoleucine catabolism and ketolysis orpha.net |
| Key Clinical Feature | Recurrent episodes of severe ketoacidosis mhmedical.com |
| Triggers | Fasting, infection, high-protein diet wikipedia.orglabcorp.com |
| Diagnostic Markers | Elevated urinary 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine mhmedical.com |
Mitochondrial 3-Hydroxy-3-methylglutaryl-CoA Synthase Deficiency
Mitochondrial 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase deficiency is a rare autosomal recessive disorder that affects the body's ability to produce ketone bodies. medlink.comorpha.net This condition is caused by mutations in the HMGCS2 gene, which encodes the mitochondrial HMG-CoA synthase enzyme. medlink.comfrontiersin.org This enzyme catalyzes the condensation of this compound and acetyl-CoA to form HMG-CoA, a critical step in ketogenesis. frontiersin.orgmdpi.com
Pathophysiology and Clinical Manifestations
The deficiency of mitochondrial HMG-CoA synthase impairs the liver's capacity to generate ketone bodies, which are a vital source of energy for the brain and other tissues during periods of fasting or illness. metabolicsupportuk.orgmedlink.com This leads to a heavy reliance on glucose for energy. mdpi.com When glucose stores are depleted, individuals with this disorder can experience severe metabolic crises. metabolicsupportuk.org
Symptoms are typically episodic and triggered by fasting or intercurrent illnesses like gastroenteritis. metabolicsupportuk.orgbabydetect.com The clinical presentation often includes:
Hypoketotic hypoglycemia (low levels of ketones and glucose in the blood) medlink.comnih.gov
Vomiting and lethargy metabolicsupportuk.orgbabydetect.com
Hepatomegaly (enlarged liver) with fatty liver medlink.combabydetect.com
In severe cases, coma and potentially permanent brain damage or death metabolicsupportuk.orgmedlink.com
Patients are generally asymptomatic between acute episodes. metabolicsupportuk.orgbabydetect.com
Biochemical Findings
During a metabolic crisis, laboratory findings are characterized by hypoglycemia with inappropriately low levels of ketone bodies in the urine and blood. medlink.com Other common findings include metabolic acidosis, elevated liver transaminases, and dicarboxylic aciduria. frontiersin.org Some patients may present with hypertriglyceridemia and low HDL cholesterol. nih.govresearchgate.net A specific urinary metabolite, 4-hydroxy-6-methyl-2-pyrone (B586867) (4-HMP), has been identified as a potential biomarker for this disorder. frontiersin.org
| Characteristic | Finding in HMG-CoA Synthase Deficiency |
| Inheritance | Autosomal recessive medlink.comorpha.net |
| Affected Gene | HMGCS2 medlink.comfrontiersin.org |
| Primary Defect | Impaired mitochondrial HMG-CoA synthase enzyme frontiersin.orgmdpi.com |
| Metabolic Impact | Impaired ketogenesis medlink.com |
| Key Clinical Feature | Hypoketotic hypoglycemia during fasting or illness medlink.comnih.gov |
| Triggers | Fasting, intercurrent illness metabolicsupportuk.orgbabydetect.com |
| Diagnostic Markers | Low blood glucose with low ketones, dicarboxylic aciduria, and potentially urinary 4-HMP medlink.comfrontiersin.org |
Diabetic Ketoacidosis (DKA)
Diabetic ketoacidosis (DKA) is a serious and acute complication of diabetes, primarily type 1, that arises from a severe deficiency of insulin (B600854). acutecaretesting.org In this state, the body's cells are unable to effectively utilize glucose for energy. acutecaretesting.org
Pathophysiology and Metabolic Shift
The lack of insulin leads to two major metabolic shifts. First, the liver increases glucose production through glycogenolysis and gluconeogenesis, resulting in hyperglycemia. wikipedia.org Second, there is a massive release of free fatty acids from adipose tissue due to unrestrained lipolysis. wikipedia.org These fatty acids are transported to the liver, where they undergo beta-oxidation to produce large quantities of acetyl-CoA. acutecaretesting.orgwikipedia.org
The hepatic mitochondria become overwhelmed with acetyl-CoA, exceeding the capacity of the citric acid cycle. acutecaretesting.org This excess acetyl-CoA is then shunted into the ketogenesis pathway. ksumsc.comksumsc.com Two molecules of acetyl-CoA condense to form this compound, which is then converted to HMG-CoA and subsequently cleaved to produce acetoacetate. nih.govksumsc.com Acetoacetate is then reduced to beta-hydroxybutyrate. ksumsc.com
Consequences of Ketone Body Overproduction
Acetoacetate and beta-hydroxybutyrate are acidic compounds, and their overproduction leads to a drop in blood pH, resulting in metabolic acidosis. wikipedia.org The body attempts to compensate by hyperventilation (Kussmaul breathing) to expel carbon dioxide. wikipedia.org The triad (B1167595) of hyperglycemia, high ketone levels (ketonemia), and metabolic acidosis is characteristic of DKA. ksumsc.com
| Metabolic State | Role of this compound in DKA |
| Insulin Deficiency | Leads to increased lipolysis and a surge of free fatty acids to the liver. wikipedia.org |
| Increased Beta-Oxidation | Generates excessive amounts of acetyl-CoA in the liver. acutecaretesting.orgwikipedia.org |
| Ketogenesis Overdrive | Excess acetyl-CoA is converted to this compound, fueling the overproduction of ketone bodies (acetoacetate and beta-hydroxybutyrate). ksumsc.comnih.gov |
| Metabolic Acidosis | The accumulation of acidic ketone bodies overwhelms the blood's buffering capacity, causing a drop in pH. wikipedia.org |
Fatty Acid Oxidation Disorders
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions where the body is unable to properly break down fatty acids to produce energy. umassmed.edu This process, known as beta-oxidation, involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, releasing acetyl-CoA in each cycle. ajmc.commhmedical.com
The Role of this compound's Precursor in FAO
During beta-oxidation, long-chain fatty acids are progressively broken down into shorter chains. ajmc.com The final step in each cycle for even-chain fatty acids results in the formation of acetyl-CoA. annualreviews.org In the case of odd-chain fatty acids, the final products are one molecule of acetyl-CoA and one molecule of propionyl-CoA. ajmc.com The acetyl-CoA produced can then enter the citric acid cycle for energy production or be used for ketogenesis in the liver. ajmc.commhmedical.com
Disruptions in the beta-oxidation pathway, due to deficiencies in any of the required enzymes, can lead to a decreased production of acetyl-CoA. This impairment has significant consequences, especially during periods of fasting or increased energy demand when the body relies heavily on fat metabolism. ajmc.com The reduced availability of acetyl-CoA limits the liver's ability to produce ketone bodies, which are a crucial alternative fuel source for the brain and other tissues. annualreviews.org This can result in hypoketotic hypoglycemia, a hallmark of many FAO disorders.
Obesity and Type 2 Diabetes (Indirect through ACLY and Lipid Synthesis)
In conditions like obesity and type 2 diabetes, the metabolism of this compound is indirectly implicated through its connection to de novo lipogenesis (the synthesis of new fatty acids). A key enzyme in this process is ATP-citrate lyase (ACLY). ACLY is responsible for converting citrate, which is exported from the mitochondria, into cytosolic acetyl-CoA. acs.orgendocrinologia.org.mx This cytosolic acetyl-CoA is the primary building block for the synthesis of fatty acids.
In obesity, there is often increased activity of ACLY in adipose tissue, which can contribute to greater fatty acid synthesis and lipid accumulation, potentially leading to insulin resistance. acs.org Similarly, in type 2 diabetes, elevated ACLY activity in the liver can increase gluconeogenesis and contribute to hyperglycemia. acs.org
While this compound is not the direct substrate for ACLY, the pathways are interconnected. The regulation of acetyl-CoA pools, which are precursors for both this compound and citrate, is a central feature in the metabolic dysregulation seen in obesity and type 2 diabetes. researchgate.netresearchgate.net For instance, studies have shown that a network of genes related to acetyl-CoA metabolism is downregulated in the adipose tissue of obese individuals with type 2 diabetes. researchgate.net
Role in Cancer Metabolism
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. One of the key metabolic shifts involves an increased reliance on de novo lipogenesis, the synthesis of fatty acids from non-lipid precursors. spandidos-publications.com This process provides the necessary building blocks for cell membranes and signaling molecules.
The metabolism of acetyl-CoA, the precursor to this compound, is central to this reprogramming. nih.govimrpress.com Cancer cells often show increased expression and activity of enzymes involved in acetyl-CoA production and utilization, such as ATP-citrate lyase (ACLY) and acetyl-CoA synthetase (ACSS). imrpress.com This leads to an accumulation of acetyl-CoA, which can be channeled into fatty acid synthesis. creative-proteomics.com
The enzyme this compound synthetase (AACS) provides an alternative pathway for lipid synthesis by converting acetoacetate into this compound, bypassing the need for citrate and ACLY. nih.gov Some cancer cells may have a high capacity to utilize ketone bodies for lipid synthesis through this pathway. nih.gov
Furthermore, the lipogenic enzyme acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, is often overexpressed in various cancers, including breast and multiple myeloma. aacrjournals.orgresearchgate.net The dysregulation of these interconnected pathways, all stemming from the central role of acetyl-CoA and its derivatives like this compound, is a critical aspect of cancer metabolism and a potential target for therapeutic intervention. nih.govumassmed.edu
Contribution to Cancer Cell Proliferation and Survival
This compound sits (B43327) at a critical juncture in cancer cell metabolism, contributing to the complex rewiring that supports tumor growth. The metabolic landscape of cancer cells often shows an increased reliance on pathways that generate key building blocks for rapid proliferation. nih.gov Enzymes that produce and utilize this compound are frequently upregulated in various cancers, highlighting their importance. For instance, several lipogenic enzymes, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), which are part of pathways connected to this compound, are essential for the survival and proliferation of cancer cells. iiarjournals.org The inhibition of these enzymes has been shown to suppress tumor cell proliferation and induce apoptosis, indicating their therapeutic potential. iiarjournals.org
In some cancers, there is a metabolic shift where cells become more dependent on fatty acid synthesis for survival. iiarjournals.org This is particularly evident in cancers like breast, gastric, and lung cancer, where acetyl-CoA carboxylase (ACC), an enzyme that converts acetyl-CoA to malonyl-CoA for fatty acid synthesis, is upregulated. thno.org Furthermore, cancer stem cells (CSCs), a subpopulation of cells within a tumor responsible for initiation, progression, and recurrence, show a distinct metabolic profile. They often rely on accelerated fatty acid oxidation (FAO) to produce sufficient ATP and metabolic intermediates like acetyl-CoA for their maintenance and proliferation. thno.org This reliance on lipid metabolism underscores the importance of the this compound pool in sustaining the most aggressive components of a tumor.
Recent studies have also pointed to the role of ketone body utilization, a pathway directly involving this compound, in driving tumor growth and metastasis. biorxiv.orgresearchgate.net The enzyme this compound synthetase (AACS) converts the ketone body acetoacetate into this compound in the cytosol, directly feeding into pathways for lipid synthesis. biorxiv.orgnih.gov Knockdown of AACS has been observed to slightly attenuate cell proliferation in some cancer cell lines, suggesting its role in supporting the metabolic demands of cancer cells. biorxiv.orgresearchgate.net
Link to the Warburg Effect
The Warburg effect, or aerobic glycolysis, is a hallmark of cancer metabolism where cancer cells preferentially ferment glucose into lactate, even in the presence of sufficient oxygen. aginganddisease.orgcancerbiomed.org This metabolic reprogramming is not just about energy production; it provides the necessary precursors for the biosynthesis of macromolecules required for rapid cell division. aginganddisease.org While seemingly less efficient in terms of ATP yield per molecule of glucose compared to oxidative phosphorylation (OXPHOS), the Warburg effect allows for a high rate of glucose uptake and processing. aginganddisease.org
The metabolism of this compound is intricately linked to the cellular response to the Warburg effect. Under normal aerobic conditions, pyruvate (B1213749) from glycolysis is converted to acetyl-CoA and enters the TCA cycle. aginganddisease.org In many cancer cells, this step is downregulated. aginganddisease.org However, cancer cells must still generate sufficient acetyl-CoA for critical processes like lipid synthesis. This is where pathways involving this compound become crucial.
Interestingly, some therapeutic strategies that inhibit the Warburg effect can lead to a metabolic rewiring that increases reliance on pathways involving this compound. For example, the drug cetuximab inhibits glycolysis in cancer cells, reversing the Warburg effect. nih.govresearchgate.net In response, cancer cells can activate AMP-activated protein kinase (AMPK), which in turn regulates acetyl-CoA carboxylase (ACC). nih.govresearchgate.net This leads to a compensatory increase in total ACC, shifting the cancer cell's metabolism from being glycolysis-dependent to lipogenesis-dependent for survival. nih.govresearchgate.net This demonstrates a metabolic plasticity where the this compound pathway can provide an escape route for cancer cells when their primary metabolic strategy is challenged. This phenomenon suggests that targeting both the Warburg effect and the compensatory lipogenic pathways could be a more effective therapeutic approach. nih.gov
Connection between Lipid Metabolism and Histone Acetylation
This compound and its derivative, acetyl-CoA, serve as a critical link between cellular metabolism and the epigenetic regulation of gene expression. nih.gov Histone acetylation, a post-translational modification where an acetyl group is added to lysine (B10760008) residues on histone proteins, is a key mechanism in controlling chromatin structure and gene transcription. nih.gov This process is highly dependent on the availability of acetyl-CoA, which is the substrate for histone acetyltransferases (HATs). nih.gov
The pools of acetyl-CoA used for histone acetylation are derived from various metabolic pathways, including glucose metabolism and fatty acid oxidation. endocrinologia.org.mxresearchgate.net Research has shown that lipid-derived acetyl-CoA can be a major source of carbon for histone acetylation. researchgate.net In some cases, up to 90% of the acetyl groups on certain histone lysines can originate from fatty acid catabolism, even when glucose is abundant. researchgate.net This highlights a direct pathway where the products of lipid metabolism, interconnected with the this compound pool, can influence the epigenetic landscape of a cell.
This connection is particularly significant in cancer. The altered metabolic state of cancer cells, including changes in lipid metabolism, can directly impact histone acetylation patterns and, consequently, the expression of genes related to proliferation and survival. nih.govfrontiersin.org Enzymes that generate cytosolic acetyl-CoA, such as ATP-citrate lyase (ACLY) and acyl-CoA short-chain synthetase (ACSS), are often overexpressed in cancers and play a role in providing the acetyl-CoA necessary for both lipid synthesis and histone acetylation. imrpress.com For example, increased ACLY activity can promote breast cancer progression by maintaining histone H4 acetylation levels. frontiersin.org This establishes a feed-forward loop where metabolic reprogramming fuels epigenetic changes that, in turn, reinforce the cancerous phenotype.
Neurobiological Significance
Neuronal Cholesterol and Fat Synthesis
This compound is a fundamental molecule in the synthesis of lipids, which are exceptionally abundant and critical components of neuronal tissue. mdpi.comnih.gov The brain has the highest concentration of lipids in the body after adipose tissue, and these lipids are essential for the structural integrity of cell membranes, myelination, and various signaling functions. frontiersin.org
This compound is a direct precursor in the mevalonate pathway, which is the sole pathway for cholesterol biosynthesis. wikipedia.org Two molecules of acetyl-CoA are condensed to form this compound, which is then converted to HMG-CoA and subsequently to mevalonate in the rate-limiting step of cholesterol synthesis. frontiersin.org Cholesterol is indispensable for the formation of myelin sheaths by oligodendrocytes and for the structure of neuronal and glial cell membranes. mdpi.com
Furthermore, this compound is central to de novo fatty acid synthesis. It can be cleaved to produce cytosolic acetyl-CoA, the primary building block for fatty acids. nih.gov These fatty acids are then used to create more complex lipids like phospholipids (B1166683) and sphingolipids, which are vital for neuronal membranes and myelin. nih.govmdpi.com The enzyme this compound synthetase (AACS), which converts the ketone body acetoacetate into this compound, is highly expressed in the brain. nih.govnih.gov This indicates that during certain periods, such as the suckling period when the diet is high in fat, ketone bodies are a crucial source of carbon for the extensive lipid synthesis required for brain development. nih.gov
| Enzyme | Function in Neuronal Lipid Synthesis | Cellular Location |
| This compound thiolase | Condenses two acetyl-CoA molecules to form this compound. | Cytosol/Mitochondria |
| HMG-CoA synthase | Condenses this compound with acetyl-CoA to form HMG-CoA. frontiersin.org | Cytosol/Mitochondria |
| This compound synthetase (AACS) | Converts acetoacetate to this compound for lipid synthesis. nih.govnih.gov | Cytosol |
Role in Neuronal Development
The process of neuronal development, including neurite outgrowth, synaptogenesis, and myelination, is heavily dependent on a robust supply of lipids. mdpi.comnih.gov this compound metabolism is essential to meet this demand. wikipedia.org The enzyme this compound synthetase (AACS) has been shown to be crucial for normal neuronal development. biorxiv.orgnih.gov
Research has demonstrated that the expression of AACS increases significantly during neurite outgrowth in neuronal cell lines. nih.gov The expression of AACS in the brains of mouse embryos also shows a dramatic increase during late embryonic stages, a critical period for neurogenesis. nih.gov This upregulation is driven by the transcription factor SREBP-2, a key regulator of cholesterol synthesis, further linking this compound metabolism to the machinery of neuronal maturation. nih.gov
Crucially, experimental knockdown of AACS in primary neurons leads to a decrease in the expression of markers for neuronal differentiation (such as MAP-2 and NeuN) and a marker for the spine apparatus (synaptopodin). nih.gov This provides direct evidence that the utilization of ketone bodies via AACS to form this compound is not just supportive but essential for the proper structural and functional development of neurons. nih.gov During the suckling period, the developing brain utilizes ketone bodies, derived from fatty acids in milk, as a primary substrate for synthesizing the vast amounts of cholesterol and other lipids needed for myelination. nih.gov
Abiotic Stress Adaptation in Plants
In plants, this compound is the first committed intermediate in the cytosolic mevalonate (MVA) pathway, which is responsible for the biosynthesis of a diverse class of secondary metabolites called isoprenoids. nih.govoup.com These compounds, including sterols and sesquiterpenes, play vital roles in plant growth, development, and adaptation to environmental challenges.
Exposure to abiotic stresses such as high salinity and cold temperatures triggers significant metabolic reprogramming in plants to enhance their survival. nih.govoup.com The MVA pathway is a critical component of this stress response. The enzyme this compound thiolase (AACT), which catalyzes the formation of this compound from two molecules of acetyl-CoA, has been identified as a key regulatory point in this process. nih.govresearchgate.net
Studies in alfalfa (Medicago sativa) have shown that the expression of the MsAACT1 gene is rapidly and significantly increased in both roots and leaves in response to cold and salt stress. nih.govoup.com Overexpression of this gene in transgenic alfalfa plants led to enhanced production of the isoprenoid squalene (B77637) and improved tolerance to salinity stress. nih.govresearchgate.net Conversely, inhibiting the MVA pathway made the plants more sensitive to stress. nih.govoup.com This suggests that the upregulation of this compound synthesis is a crucial adaptive mechanism, providing the precursors for protective compounds. The MVA pathway contributes to the plant's antioxidant defense system, helping to mitigate oxidative damage caused by abiotic stress. nih.govoup.com
| Plant Species | Gene/Enzyme | Stress Condition | Observed Effect |
| Medicago sativa (Alfalfa) | MsAACT1 (this compound thiolase) | Salinity, Cold | Increased gene expression, enhanced squalene production, improved stress tolerance. nih.govresearchgate.net |
| Arabidopsis thaliana | AACT (this compound thiolase) | Salinity, Drought | Overexpression led to increased total triterpenoids and improved tolerance. nih.gov |
This evidence indicates that this compound thiolase is a regulatory enzyme in isoprenoid biosynthesis that is directly involved in the adaptation of plants to abiotic stress. nih.govoup.com
Glucose-Stimulated Insulin Secretion
This compound is a key intermediate in the intricate metabolic signaling network that governs glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. The metabolism of glucose within these cells initiates a cascade of events, leading to the generation of various metabolic coupling factors that ultimately trigger the exocytosis of insulin granules. portlandpress.comphysiology.orgnih.gov Among these factors, short-chain acyl-CoAs, including this compound, have emerged as significant players in this process. physiology.orgphysiology.org
The primary mechanism of GSIS begins with the transport of glucose into the β-cell, followed by its metabolism through glycolysis to produce pyruvate. portlandpress.com Pyruvate then enters the mitochondria, where it is metabolized further. A substantial portion is converted to acetyl-CoA by pyruvate dehydrogenase, while another portion is carboxylated to oxaloacetate by pyruvate carboxylase. nih.govpnas.org The condensation of acetyl-CoA and oxaloacetate forms citrate, a key component of the tricarboxylic acid (TCA) cycle. portlandpress.comdiabetesjournals.org Increased metabolic flux through the TCA cycle is fundamental to raising the cellular ATP/ADP ratio, which closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and insulin exocytosis. portlandpress.comnih.gov
Beyond simply generating ATP, mitochondrial metabolism gives rise to signaling molecules that are exported to the cytosol to amplify the insulin secretion signal. nih.gov It is within this context that this compound plays a crucial role. Studies have shown that stimulation with glucose and other metabolic fuels leads to an increase in the levels of several short-chain acyl-CoAs, including this compound, in insulinoma β-cell lines. physiology.orgphysiology.org
A critical enzyme in the mitochondrial metabolism of this compound is Succinyl-CoA:3-ketoacid-CoA transferase (SCOT). nih.govnih.gov SCOT catalyzes the reversible transfer of Coenzyme A from this compound to succinate, yielding acetoacetate and succinyl-CoA. nih.govnih.gov The acetoacetate produced can then be exported to the cytosol. nih.govnih.gov This pathway is considered an important component of the metabolic signaling for insulin secretion. nih.govnih.gov
Evidence for the significance of this pathway comes from studies on the Goto-Kakizaki (GK) rat, a model for type 2 diabetes. Pancreatic islets from these rats show decreased mRNA levels and enzyme activities of SCOT, which is associated with impaired insulin secretion. nih.govnih.gov
Further substantiating the role of SCOT and, by extension, this compound metabolism, are gene knockdown experiments in the rat insulinoma cell line INS-1 832/13. nih.govnih.gov These studies provide direct evidence linking the SCOT pathway to the regulation of insulin release.
Table 1: Impact of SCOT Knockdown on Insulin Secretion in INS-1 832/13 Cells
| Cell Line | SCOT Knockdown Level | Reduction in Glucose-Stimulated Insulin Release | Reduction in Methyl Succinate + β-hydroxybutyrate-Stimulated Insulin Release |
|---|---|---|---|
| SCOT 68 | ~50% | ~50% | No significant decrease |
| SCOT 1676 | >70% | >70% | >70% |
| SCOT 1184 | >70% | >70% | >70% |
Data derived from research on INS-1 832/13 cells. nih.gov
The results from these knockdown experiments demonstrate a clear correlation between the level of SCOT activity and the capacity for glucose-stimulated insulin secretion. nih.gov Cell lines with a more significant reduction in SCOT activity exhibited a severe impairment in their ability to release insulin in response to glucose. nih.govnih.gov This highlights the importance of the mitochondrial pathway involving SCOT, which utilizes this compound to generate signals like acetoacetate that are essential for robust insulin secretion. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetoacetate |
| This compound |
| Acetyl-CoA |
| ATP (Adenosine triphosphate) |
| Citrate |
| Coenzyme A |
| Glucose |
| Glutamate (B1630785) |
| Glycerol-3-phosphate |
| GTP (Guanosine triphosphate) |
| β-hydroxybutyrate |
| Insulin |
| Malonyl-CoA |
| Methyl succinate |
| Mevalonate |
| Oxaloacetate |
| Pyruvate |
| Succinate |
Advanced Research Methodologies for Acetoacetyl Coa Analysis
Quantification Techniques
The accurate quantification of acetoacetyl-CoA is crucial for understanding its metabolic roles in both health and disease. Various techniques, each with distinct advantages and limitations, are employed for this purpose. The choice of method often depends on the specific research question, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acyl-CoA species, including this compound. nih.gov This method allows for the simultaneous detection and quantification of multiple CoA derivatives in extracts from various biological samples such as animal tissues, cultured cells, and bacteria.
Reversed-phase HPLC (RP-HPLC) is commonly utilized for the separation of short-chain acyl-CoAs. The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. researchgate.net To enhance the retention and resolution of polar molecules like this compound, ion-pairing reagents are often added to the mobile phase. nih.govacs.org
The detection limit for HPLC analysis of CoA species is generally in the picomole range, with typical analysis times for each sample ranging from 20 to 60 minutes. One specific HPLC method demonstrated linearity for CoA and acetyl-CoA standards in a physiologically relevant range of 0–5 µM, with a run time of 12 minutes per sample. mdpi.com However, challenges can arise in separating structurally similar compounds. For instance, this compound can be difficult to separate from 3-hydroxy-3-methylglutaryl-CoA using ion-pair HPLC alone. nih.gov To address this, a selective chromatographic detection system incorporating an immobilized enzyme reactor post-column has been developed for the specific determination of acetyl-CoA, which can be adapted for other acyl-CoAs. nih.gov
Recent advancements, such as the use of ultra-HPLC (UHPLC) and analytical columns with smaller particle sizes, are expected to shorten analysis times and improve the quality of separation.
Mass Spectrometry (MS)
Mass spectrometry (MS) has emerged as a highly reliable and sensitive approach for the quantification of this compound and other acyl-CoAs. nih.gov Its high specificity and sensitivity make it particularly suitable for analyzing complex biological samples where this compound is present at low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of this compound. nih.govspringernature.com This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. biorxiv.orgbiorxiv.org LC-MS/MS methods provide highly sensitive and specific quantitation, especially when appropriate internal standards are used. biorxiv.orgbiorxiv.org
The technique is compatible with the simultaneous detection of a wide range of acyl-CoAs, allowing for comprehensive metabolic profiling. biorxiv.orgbiorxiv.org Various LC-MS/MS methods have been developed and validated for the analysis of acetyl-CoA and other CoA derivatives in different biological contexts. biorxiv.orgbiorxiv.org For instance, a method utilizing an ion pair reagent in conjunction with LC-MS/MS has been established for the rapid and highly selective quantification of acetyl-CoA and malonyl-CoA in plant tissues, achieving detection limits as low as 0.1 pmol and 0.5 pmol, respectively. tandfonline.com
The use of multiple reaction monitoring (MRM) in LC-MS/MS ensures highly specific quantification by monitoring a specific precursor-to-product ion transition for the analyte of interest. acs.orgnih.gov This minimizes interference from the sample matrix and enhances the accuracy of the measurement. nih.gov
Table 1: Comparison of LC-MS/MS Methods for Acyl-CoA Analysis
| Feature | Method 1 | Method 2 |
|---|---|---|
| Instrumentation | Thermo Scientific TSQ Quantiva triple quadrupole MS with Dionex UltiMate 3000 HPLC | SCIEX Triple Quad 6500+ System with Agilent 1260 Infinity II HPLC |
| Separation Column | Thermo Scientific Accucore C30 2.1 × 150 mm, 2.6 µm | Not specified |
| Internal Standard | Stable isotope-labeled standards | Not specified |
| Application | Measurement of malonyl-CoA, acetyl-CoA, and succinyl-CoA in myocytes | Quantification of various Acyl-CoA species including this compound |
| Key Advantage | High sensitivity and evaluation of sample stability workflows | High-resolution separation and precise quantification |
This table is based on data from multiple sources. creative-proteomics.comacs.org
Stable Isotope Labeling Approaches
Stable isotope labeling is a powerful strategy used in conjunction with mass spectrometry to achieve accurate and precise quantification of metabolites, including this compound. nih.gov This approach involves the use of internal standards that are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes like ¹³C or ¹⁵N. nih.gov
One common method is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). acs.org In this technique, cells are cultured in a medium where an essential nutrient, such as pantothenate (a precursor for CoA), is replaced with its stable isotope-labeled counterpart (e.g., [¹³C₃¹⁵N₁]-pantothenate). acs.org This leads to the biosynthesis of a library of stable isotope-labeled acyl-CoA thioesters within the cells, which can then be used as internal standards. nih.gov This approach has been successfully applied in yeast and mammalian cells. nih.govacs.org
The use of stable isotope-labeled internal standards is crucial for correcting for variations in sample extraction, processing, and matrix effects during MS analysis, thereby significantly improving the accuracy and reliability of quantification. nih.govnih.gov For high-resolution mass spectrometry, a [¹³C₃¹⁵N₁]-labeled internal standard can be used to generate labeling and quantitation data simultaneously. nih.gov Commercially available stable isotope-labeled standards, such as [¹³C₄]-acetoacetyl-CoA, are also utilized for this purpose. nih.gov
Spectrophotometric and Fluorometric Assays
Spectrophotometric and fluorometric assays offer accessible alternatives to mass spectrometry for the quantification of specific acyl-CoAs, although they are generally limited to the determination of more abundant species like acetyl-CoA. nih.govmdpi.com These methods are based on coupled enzymatic reactions that produce a detectable change in absorbance or fluorescence. mdpi.com
A classic spectrophotometric assay for acetyl-CoA involves a two-step enzymatic reaction that must be carefully set up and calibrated. mdpi.com These assays can be performed in any laboratory equipped with a spectrophotometer or fluorometer. mdpi.com However, they may exhibit higher data variability and have higher detection limits compared to more advanced techniques like LC-MS/MS. mdpi.com
Fluorometric assay kits are also commercially available and offer a sensitive method for detection. elabscience.com For example, one such kit relies on an enzymatic reaction where the resulting fluorescence is measured at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. elabscience.com A comparison of different quantification techniques found that a fluorometric enzymatic kit could produce results comparable to LC-MS-based assays, depending on the sample matrix and extraction method. biorxiv.orgnih.govresearchgate.net However, it was also noted that in some cases, the fluorometric assay underestimated the concentration compared to LC-HRMS. biorxiv.org
It is important to be aware that metabolites within the biological sample can potentially interfere with the coupled enzymatic reactions, which may affect the accuracy of these assays. mdpi.com
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-invasive and reproducible method for the quantitative analysis of metabolites without the need for chromatographic separation. nih.gov 1H NMR spectroscopy can be used to simultaneously measure the absolute concentrations of CoA, acetyl-CoA, and other related metabolites in tissue extracts. nih.govacs.org
The key advantage of NMR is its ability to provide quantitative information with minimal sample preparation, and the sample itself is preserved for further analysis. mdpi.com Identification of compounds like this compound involves the analysis of 1D and 2D NMR spectra, often in combination with spectral databases of standards and spiking experiments with authentic compounds. nih.govoup.com
While the concentration of this compound is often too low for direct detection by ordinary NMR methods, its presence and labeling patterns can be inferred through the analysis of more abundant, related metabolites like glutamate (B1630785) when using ¹³C-labeled substrates. cambridge.org Specific chemical shifts in the ¹³C-NMR spectrum can indicate the binding of this compound to enzymes, providing insights into enzyme-substrate interactions. oup.com For instance, the chemical shifts of the carbon atoms in this compound have been shown to change significantly upon binding to medium-chain acyl-CoA dehydrogenase (MCAD). oup.com
Although NMR is generally less sensitive than MS, it offers a powerful tool for studying metabolic pathways and fluxes through the use of stable isotopes like ¹³C. nih.govcambridge.org
Enzyme Activity Assays
The activity of enzymes involved in this compound metabolism can be determined using various assay methods, primarily spectrophotometric and radiochemical assays.
Spectrophotometric assays are commonly used to measure the activity of this compound thiolase (EC 2.3.1.9), the enzyme that catalyzes the condensation of two acetyl-CoA molecules to form this compound. oup.commdpi.com One common method involves monitoring the decrease in absorbance of this compound at 303 nm as it is cleaved into two molecules of acetyl-CoA. aap.orgnih.gov This assay is performed in the presence and absence of potassium, which specifically stimulates the activity of mitochondrial ketothiolases. aap.org
Another spectrophotometric approach is a coupled enzyme assay. In this method, the product of the thiolase reaction, acetyl-CoA, is used in a subsequent reaction that can be monitored. For instance, the acetyl-CoA produced can be condensed with oxaloacetate by citrate (B86180) synthase. The oxaloacetate required for this reaction is generated from the oxidation of malate (B86768) by malate dehydrogenase, a reaction that concurrently reduces NAD+ to NADH. The increase in NADH concentration is then measured at 340 nm as an indicator of thiolase activity. nih.gov
For this compound synthetase, which synthesizes this compound from acetoacetate (B1235776) and CoA, a spectrophotometric assay based on the formation of a Mg2+-acetoacetyl-CoA enolate complex can be employed. pnas.org Alternatively, a more sensitive radiochemical assay measures the incorporation of 14C from [3-14C]acetoacetate into acetyl carnitine. This is a coupled assay involving endogenous this compound thiolase and exogenous carnitine acetyltransferase. nih.gov The resulting [14C]-labeled acetyl carnitine is then separated and quantified. nih.gov
The activity of this compound reductase, which reduces this compound to (R)-3-hydroxybutyryl-CoA, can be determined by monitoring the decrease in NADPH or NADH concentration at 340 nm. nih.gov Similarly, the activity of an archaeal this compound thiolase/HMG-CoA synthase complex has been measured using an HMG-CoA reductase-coupled assay that follows the oxidation of NADPH at 340 nm. pnas.org
Table 1: Enzyme Assays for this compound Metabolism
| Enzyme | Assay Type | Principle | Wavelength (nm) | Reference |
|---|---|---|---|---|
| This compound Thiolase | Spectrophotometric (Direct) | Measures the disappearance of this compound. | 303 | aap.orgnih.gov |
| This compound Thiolase | Spectrophotometric (Coupled) | Measures the formation of NADH in a coupled reaction with citrate synthase and malate dehydrogenase. | 340 | nih.gov |
| This compound Synthetase | Spectrophotometric | Measures the formation of a Mg2+-acetoacetyl-CoA enolate complex. | Not Specified | pnas.org |
| This compound Synthetase | Radiochemical (Coupled) | Measures the incorporation of 14C from [3-14C]acetoacetate into acetyl carnitine. | N/A | nih.gov |
| This compound Reductase | Spectrophotometric | Measures the oxidation of NADPH or NADH. | 340 | nih.gov |
| This compound Thiolase/HMG-CoA Synthase Complex | Spectrophotometric (Coupled) | Measures the oxidation of NADPH in a coupled reaction with HMG-CoA reductase. | 340 | pnas.org |
Genetic and Molecular Approaches
Gene Knockdown and Overexpression Studies
Gene knockdown and overexpression studies are powerful tools to investigate the role of specific genes in the this compound metabolic pathway. By reducing or increasing the expression of a target gene, researchers can observe the resulting phenotypic and metabolic changes.
Gene Knockdown:
Gene knockdown strategies, such as those using RNA interference (RNAi) or antisense RNA (asRNA), have been employed to reduce the expression of genes involved in competing metabolic pathways, thereby redirecting metabolic flux towards this compound-derived products. mdpi.com For example, knockdown of the plastid-encoded acetyl-CoA carboxylase (ACCase) gene, accD, in tobacco plants was achieved by mutating the translation initiation codon. oup.comoup.comnih.gov This resulted in reduced ACCase activity and significant changes in lipid metabolism and plant development. oup.comoup.comnih.gov Similarly, shRNA-mediated silencing of the ACACB gene in chicken myoblast cells led to reduced cholesterol synthesis. researchgate.net These studies demonstrate that reducing the expression of enzymes that consume acetyl-CoA can indirectly influence the pool available for this compound synthesis.
Overexpression Studies:
Overexpression of genes encoding key enzymes in the this compound pathway is a common strategy to increase the production of desired metabolites. For instance, overexpressing genes for β-ketothiolase (phaA), this compound reductase (phaB), and PHA synthase (phaC) from Cupriavidus necator in Paraburkholderia sacchari was explored to enhance the production of polyhydroxyalkanoates (PHAs). biorxiv.orgbiorxiv.org Results indicated that overexpression of phaB significantly increased poly(3-hydroxybutyrate) (PHB) production, suggesting that this compound reductase is a rate-limiting enzyme in this pathway. biorxiv.orgbiorxiv.org
In another study, co-expression of the nphT7 gene (an unusual this compound synthase) with HMG-CoA synthase and HMG-CoA reductase genes in Streptomyces albus resulted in a 3.5-fold higher production of mevalonate (B85504), a downstream product of this compound. pnas.orgnih.gov This highlights the potential of overexpressing novel enzymes to boost the production of valuable compounds derived from this compound.
Mutagenesis and Directed Evolution
Mutagenesis and directed evolution are powerful techniques used to engineer enzymes with improved properties, such as enhanced activity, altered substrate specificity, or increased stability. These methods have been successfully applied to enzymes in the this compound pathway.
Site-Directed Mutagenesis:
Site-directed mutagenesis involves making specific changes to the DNA sequence of a gene to alter the amino acid sequence of the encoded protein. This technique has been used to study the function of specific amino acid residues in enzymes involved in this compound metabolism. For example, mutagenesis of this compound synthetase (AACS) revealed that asparagine 547 is the specific cleavage site by the enzyme legumain, and the cleaved form of AACS loses its enzymatic activity. nih.gov In another example, site-directed mutagenesis was used to modify a transferase with this compound substrate specificity, converting it into an this compound hydrolase by substituting a glutamic acid residue with an aspartic acid residue. google.com Furthermore, mutagenesis of the acylalkylpyrone synthase CsyB identified Ile-375 as a crucial residue for creating a binding pocket for the this compound starter unit. researchgate.net
Directed Evolution:
Directed evolution involves creating a large library of mutant enzymes and then screening them for a desired property. This iterative process of mutation and selection can lead to enzymes with significantly improved characteristics. For instance, NADPH-dependent this compound reductase (PhaB) from Ralstonia eutropha was engineered using directed evolution. asm.orgnih.govasm.org Through error-prone PCR and an in vivo screening system in E. coli, two mutants with Gln47Leu and Thr173Ser substitutions were identified. asm.orgnih.govasm.org These mutants exhibited 2.4-fold and 3.5-fold higher catalytic efficiency (kcat) than the wild-type enzyme, respectively. asm.orgnih.gov This approach allows for the generation of highly active enzymes for biotechnological applications. csic.es
Heterologous Expression Systems
Heterologous expression, the expression of a gene in a host organism that does not naturally have that gene, is a fundamental tool for studying and engineering metabolic pathways involving this compound. This technique allows for the production and characterization of enzymes in well-understood model organisms like Escherichia coli and Saccharomyces cerevisiae, and for the construction of novel metabolic pathways for the production of valuable chemicals. biorxiv.orgbiorxiv.org
For example, the nphT7 gene from a Streptomyces species, which encodes an unusual this compound synthesizing enzyme, was overexpressed in E. coli for purification and characterization. pnas.orgnih.gov This allowed researchers to determine that the enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA to form this compound. pnas.orgnih.gov Subsequently, co-expression of nphT7 with other pathway genes in the heterologous host Streptomyces albus led to a significant increase in mevalonate production. pnas.orgnih.gov
Heterologous expression has also been crucial for engineering the production of bioplastics like polyhydroxyalkanoates (PHAs). The genes for β-ketothiolase (phaA), this compound reductase (phaB), and PHA synthase (phaC) from Cupriavidus necator were heterologously expressed in Paraburkholderia sacchari to identify bottlenecks in the PHB production pathway. biorxiv.orgbiorxiv.org Similarly, the PHA biosynthetic pathway was reconstructed in the PHA-defective haloarchaeon Haloferax volcanii by heterologously co-expressing PHA synthase genes (phaEC) with the fabG1 gene (encoding an this compound reductase) from Haloarcula hispanica. asm.org
The production of other valuable chemicals has also been achieved through heterologous expression. For instance, recombinant yeast was engineered to produce isopropanol (B130326) by introducing an this compound synthase gene and a group of genes for the synthesis of isopropanol from this compound. google.com
Table 2: Examples of Heterologous Expression for this compound Pathway Analysis
| Gene(s) Expressed | Original Organism | Heterologous Host | Purpose of Expression | Reference |
|---|---|---|---|---|
| nphT7 | Streptomyces sp. | Escherichia coli | Enzyme characterization | pnas.orgnih.gov |
| nphT7, HMG-CoA synthase, HMG-CoA reductase | Streptomyces sp. | Streptomyces albus | Increased mevalonate production | pnas.orgnih.gov |
| phaA, phaB, phaC | Cupriavidus necator | Paraburkholderia sacchari | Enhanced PHB production | biorxiv.orgbiorxiv.org |
| phaEC, fabG1 | Haloarcula hispanica | Haloferax volcanii | Reconstruction of PHA pathway | asm.org |
| This compound synthase, isopropanol synthesis genes | Various | Saccharomyces cerevisiae | Isopropanol production | google.com |
| MsAACT1 | Alfalfa | Escherichia coli, Pseudomonas | Enzyme activity demonstration | oup.com |
Gene Cloning and Identification
The identification and cloning of genes encoding enzymes in the this compound pathway are foundational steps for their characterization and for metabolic engineering applications. These processes involve isolating the specific DNA sequence of a gene from an organism's genome and inserting it into a vector, such as a plasmid, for further study or expression in a heterologous host.
Genes encoding this compound thiolase (AACT) have been cloned from various plant species, including sunflower, Bacopa monniera, and Euphorbia kansui. mdpi.comnih.govresearchgate.net For example, the full-length cDNA of the BmAACT gene from B. monniera was isolated using a RACE (Rapid Amplification of cDNA Ends) PCR protocol. researchgate.net Similarly, the EkAACT gene from E. kansui was obtained using sequence-specific primers. mdpi.com
In the context of bioplastic production, genes involved in the polyhydroxybutyrate (B1163853) (PHB) biosynthetic pathway have been extensively cloned. The genes for β-ketothiolase (phaA), this compound reductase (phaB), and PHB synthase (phaC) from Alcaligenes eutrophus (now Cupriavidus necator) were cloned and found to be organized in a single operon. researchgate.net More recently, the phbB and phbC genes were isolated from Bacillus aryabhattai and cloned into an E. coli expression vector. rjptonline.org
Gene identification often relies on sequence homology to known genes from other organisms. For instance, a genome-wide analysis of Haloarcula hispanica revealed multiple paralogs of the fabG gene. Through gene knockout and complementation experiments, the fabG1 gene was specifically identified as encoding the PHA-specific this compound reductase. asm.org In some cases, novel genes with unexpected functions are identified within gene clusters for known metabolic pathways. For example, the nphT7 gene, encoding an unusual this compound synthase, was discovered within a mevalonate pathway gene cluster in a Streptomyces species. pnas.org
Structural Biology Techniques
Structural biology techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide high-resolution, three-dimensional information about the structure of enzymes and their interactions with substrates like this compound. This knowledge is crucial for understanding enzyme mechanisms and for rational enzyme engineering.
X-ray Crystallography:
X-ray crystallography has been instrumental in elucidating the structures of several enzymes involved in this compound metabolism. The crystal structure of cytoplasmic this compound thiolase (ERG10) from Saccharomyces cerevisiae has been solved, revealing the characteristic thiolase superfamily fold and a conserved catalytic triad (B1167595). nih.govnih.gov Structural comparisons with the human mitochondrial this compound thiolase (T2) have provided insights into substrate binding and potential conformational changes. nih.govnih.gov The crystal structure of human cytosolic this compound thiolase has also been determined at high resolution, both in its unliganded form and in complex with CoA. rcsb.org
The structure of human mitochondrial this compound thiolase has been studied in detail, revealing the importance of potassium and chloride ions for its structure and function. acs.org Crystallographic studies of the biosynthetic thiolase from Zoogloea ramigera have captured all intermediates of the catalytic cycle, showing the conformational journey of an acetyl group through the enzyme. acs.org Furthermore, the crystal structure of an archaeal this compound thiolase/HMG-CoA synthase complex has shown how the intermediate is channeled between the two active sites. pnas.org The structural analysis of engineered NADPH-dependent this compound reductase (PhaB) mutants revealed that beneficial mutations affected the flexibility around the active site, which is important for substrate recognition. asm.orgnih.govasm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. It can be used to investigate the interaction between enzymes and their substrates. For example, 13C-NMR spectroscopy was used to study the charge-transfer interaction in the complex of pig kidney medium-chain acyl-CoA dehydrogenase (MCAD) with 13C-labeled this compound. nih.gov The study revealed significant chemical shifts upon binding, indicating that one of the protons at the C(2) position of this compound is abstracted when bound to the enzyme. nih.gov
1H-NMR spectroscopy has also been developed as a method for the simultaneous identification and quantification of CoA and acetyl-CoA in tissue extracts. uw.edunih.govacs.org This approach allows for the measurement of absolute concentrations of these and other related metabolites in a single experiment, providing a valuable tool for metabolomics studies. uw.edunih.govacs.org Additionally, NMR has been used to follow the association of an arylalkylamine N-acetyltransferase with acetyl-CoA and CoA, revealing that acetyl-CoA binding induces conformational changes in the enzyme. researchgate.net
X-ray Crystallography of Enzyme Complexes
X-ray crystallography is a cornerstone technique for determining the three-dimensional atomic structure of macromolecules. By analyzing the diffraction pattern of X-rays passing through a crystal of a purified enzyme or enzyme complex, researchers can construct a detailed model of its molecular architecture. This methodology has been instrumental in revealing how enzymes bind this compound and catalyze its conversion.
Furthermore, crystallography has been used to understand how metabolic pathways are made more efficient through the spatial organization of enzymes. The 380-kDa crystal structure of an enzyme complex from the archaeon Methanothermococcus thermolithotrophicus revealed that this compound thiolase and HMG-CoA synthase are held together by a third protein. pnas.org This complex physically channels the this compound intermediate from the active site of the thiolase directly to the active site of the HMG-CoA synthase. pnas.org This channeling mechanism is crucial for overcoming the thermodynamically unfavorable nature of the thiolase reaction. pnas.org
Table 1: Selected X-ray Crystallography Findings for this compound-Related Enzyme Complexes
| Enzyme/Complex | Organism | Resolution | Key Findings | Reference |
|---|---|---|---|---|
| HMG-CoA Synthase | Enterococcus faecalis | 1.9 Å | This compound binds covalently to an active site cysteine. | nih.gov |
| Thiolase/HMG-CoA Synthase Complex | Methanothermococcus thermolithotrophicus | N/A | Structure reveals a multi-enzyme complex that channels the this compound intermediate. | pnas.org |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic protein complexes that are often difficult to crystallize. By flash-freezing samples in vitreous ice and imaging them with an electron microscope, Cryo-EM can capture snapshots of complexes in various functional states.
While X-ray crystallography provides high-resolution static pictures, Cryo-EM is particularly adept at revealing the architecture and conformational flexibility of large assemblies involved in CoA metabolism. For example, Cryo-EM was used to determine the structure of the methanogenic carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS) from Methanosarcina thermophila. pnas.org This work revealed how a domain of CODH creates a channel for carbon monoxide to travel between the catalytic sites of CODH and ACS, providing insights into the mechanism of acetyl-CoA cleavage and synthesis. pnas.org The study captured the complex in different states, proposing a series of conformational changes that occur during catalysis. pnas.org
Although many recent Cryo-EM studies have focused on complexes involving the precursor acetyl-CoA, the methodology is directly applicable to understanding the larger machinery that processes this compound. rcsb.orgelifesciences.orgnih.gov For instance, high-resolution Cryo-EM structures of human propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCC) have been determined in their apo and acetyl-CoA-bound states, illustrating the power of this technique to resolve near-atomic details of CoA-binding enzymes. elifesciences.org Similarly, studies on malate synthase G (82 kDa) have shown that Cryo-EM can resolve structures of even sub-100 kDa proteins to a quality comparable with X-ray crystallography, revealing dynamic flexibility in the domains that host the cofactor. nih.gov These advancements demonstrate the immense potential of Cryo-EM to elucidate the structure and dynamics of enzymes that bind and transform this compound.
Table 2: Example of Cryo-EM for a Related CoA-Metabolizing Complex
| Enzyme/Complex | Organism | Resolution | Key Findings | Reference |
|---|---|---|---|---|
| CODH/ACS Complex | Methanosarcina thermophila | N/A | Revealed a channel for CO transport between active sites and captured conformational changes during the catalytic cycle of acetyl-CoA metabolism. | pnas.org |
Reaction Kinetics and Isotope Exchange Studies
Reaction kinetics and isotope exchange studies are fundamental for deciphering the mechanism of enzyme-catalyzed reactions. By measuring reaction rates under varying substrate concentrations and tracing the path of isotopes, researchers can map the sequence of binding and catalytic events.
Similarly, kinetic characterization of an this compound:acetate (B1210297) CoA transferase from the thermophile Thermosipho melanesiensis confirmed a ping-pong bi-bi mechanism. portlandpress.com In this mechanism, this compound binds, the CoA moiety is transferred to an enzymatic glutamate residue, and acetoacetate is released before acetate binds to form the final product, acetyl-CoA. portlandpress.com
Isotope exchange studies provide further mechanistic detail. These experiments measure the rate at which an isotope is exchanged between a substrate and a product at chemical equilibrium. For the related acetyl-CoA synthase, the exchange between CO and acetyl-CoA, as well as between CoA and acetyl-CoA, has been used to probe the substrate binding order. nih.gov Pulse-chase studies, a variant of this technique, unambiguously established that for acetyl-CoA synthesis, CO and the methyl group bind randomly, followed by the binding of CoA as the final substrate. nih.gov Another important finding from isotope studies is that this compound can undergo tautomerization, allowing it to exchange hydrogen atoms at its C2 position with the solvent (water). researchgate.net This has been leveraged to create deuterated forms of downstream metabolites for research purposes. researchgate.net
Table 3: Kinetic Parameters for Enzymes Utilizing this compound
| Enzyme | Organism | Mechanism | Substrate | Kₘ (µM) | Vₘₐₓ (U/mg) | Reference |
|---|---|---|---|---|---|---|
| This compound Thiolase | Rat Liver | Ping Pong | Acetyl-CoA | N/A | N/A | nih.gov |
| This compound Thiolase | Rat Liver | Ping Pong | This compound | N/A | N/A | nih.gov |
| This compound:Acetate CoA Transferase | T. melanesiensis | Ping-Pong Bi-Bi | This compound | 200 ± 30 | 716 ± 28 | portlandpress.com |
Future Research Directions and Therapeutic Implications
Development of Targeted Therapies for Metabolic Disorders
The central role of acetoacetyl-CoA in lipid and ketone body metabolism has positioned it as a key target for the development of therapies against metabolic disorders such as hypercholesterolemia and diabetes.
Acetyl-CoA acetyltransferase 1 (ACAT-1), a mitochondrial enzyme, catalyzes the reversible formation of this compound from two molecules of acetyl-CoA. wikipedia.org This is a crucial step in both ketone body metabolism and the β-oxidation of fatty acids. scbt.com Inhibitors of ACAT-1 are being investigated for their potential to modulate metabolic pathways, particularly in diseases related to lipid metabolism. ontosight.ai By blocking ACAT-1, these inhibitors can prevent the synthesis of this compound, which is a precursor for cholesterol synthesis. ontosight.ai This mechanism is of significant interest for treating hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood that can lead to cardiovascular diseases like atherosclerosis. ontosight.ai
The inhibition of ACAT-1 disrupts cholesterol esterification, leading to an accumulation of non-esterified cholesterol. This, in turn, can suppress cancer cell proliferation and tumor growth. iiarjournals.org Several small-molecule inhibitors of ACAT-1 have been developed and studied for their therapeutic potential.
Table 1: Examples of ACAT-1 Inhibitors and Their Investigated Effects
| Inhibitor | Investigated Effect | Reference(s) |
|---|---|---|
| Avasimibe | Inhibits the growth of glioma cell lines by inducing cell cycle arrest and apoptosis. | iiarjournals.org |
| Progesterone | Reduces the proliferation rate of leukemic cells by inhibiting cholesterol esterification. | iiarjournals.org |
| SaH 58-035 | Reduces the proliferation rate of leukemic cells by inhibiting cholesterol esterification. | iiarjournals.org |
This compound synthetase (AACS) is a cytosolic enzyme that activates acetoacetate (B1235776), a ketone body, to form this compound. nih.gov This process provides a source of acetyl-CoA for de novo lipid synthesis, bypassing the traditional citrate (B86180) pathway. nih.gov AACS is highly regulated and its activity is linked to the cellular need for cholesterol and fatty acids. nih.gov For instance, AACS activity in the liver is suppressed by high cholesterol diets and induced by cholesterol-lowering drugs like statins. nih.gov
Modulating AACS activity presents a therapeutic strategy for metabolic diseases. A knockdown of AACS in mice has been shown to significantly reduce total serum cholesterol levels, highlighting its role in cholesterol homeostasis. nih.gov Furthermore, in certain cancer cells like hepatocellular carcinoma, AACS is highly expressed and its knockdown can reduce glucose uptake and increase sensitivity to anticancer drugs. biorxiv.org This suggests that inhibiting AACS could be a viable strategy for targeting cancer metabolism. Recent studies have also identified AACS as a key regulator of cellular lysine (B10760008) acetoacetylation (Kacac), a post-translational modification, by generating the necessary this compound pool. elifesciences.orgelifesciences.org
Table 2: Regulation of this compound Synthetase (AACS) Activity
| Regulatory Factor | Effect on AACS Activity | Tissue/Context | Reference(s) |
|---|---|---|---|
| High Cholesterol Diet | Suppression | Rat Liver | nih.gov |
| Cholestyramine | Induction | Rat Liver | nih.gov |
| Lovastatin | Induction | Rat Liver | nih.gov |
| Starvation | Reduction | Rat Adipose Tissue | nih.gov |
Enzyme Inhibitors (e.g., ACAT-1 inhibitors)
Insights into Cancer Progression and Intervention Strategies
The metabolism of cancer cells is reprogrammed to support rapid proliferation and growth. This compound is a key metabolite in this altered landscape, contributing to tumorigenesis through several pathways. nih.gov It serves as a fundamental building block for the synthesis of fatty acids and isoprenoids, which are essential for creating new cell membranes. nih.gov Additionally, the acetyl group from acetyl-CoA (which can be formed from this compound) is used for histone acetylation, a process that regulates gene expression and can promote the expression of genes involved in proliferation and invasion. nih.govcreative-proteomics.com
Targeting the enzymes that regulate this compound levels is a promising cancer intervention strategy.
ACAT-1 Inhibition: As mentioned, ACAT-1 is upregulated in various cancers, including lung adenocarcinoma and colorectal cancer. frontiersin.org Its inhibition can lead to cell cycle arrest, apoptosis, and reduced tumor growth. iiarjournals.orgfrontiersin.org For example, in colorectal cancer, β-hydroxybutyrate (BHB) promotes progression by an ACAT1-dependent mechanism, and abrogating ACAT1 impairs this effect. frontiersin.org
ACSS2 Inhibition: Acetyl-CoA Synthetase 2 (ACSS2) converts acetate (B1210297) into acetyl-CoA in the cytoplasm and nucleus and is highly expressed in many tumors. mdpi.com It provides the acetyl-CoA necessary for lipid synthesis and histone acetylation, helping tumor cells adapt to nutrient-poor environments. mdpi.com Targeting ACSS2 is being explored as a therapeutic approach to halt cancer growth. mdpi.com
AACS and Cancer: In hepatocellular carcinoma cells, AACS is highly expressed, and its knockdown has been shown to reduce glucose uptake, slightly attenuate cell proliferation, and significantly increase sensitivity to the anticancer agent sorafenib. biorxiv.org This suggests that ketone body utilization via AACS plays an important role in the energy metabolism of these cancer cells. biorxiv.org
Table 3: Role of this compound-Related Enzymes in Different Cancers
| Enzyme | Cancer Type(s) | Role in Cancer Progression | Therapeutic Implication | Reference(s) |
|---|---|---|---|---|
| ACAT-1 | Lung Adenocarcinoma, Colorectal Cancer, Hepatocellular Carcinoma, Glioma | Promotes tumor growth, lipogenesis, and enhances glycolysis. | Inhibition impairs tumorigenesis and can enhance the effect of other therapies. | iiarjournals.orgfrontiersin.org |
| AACS | Hepatocellular Carcinoma (HepG2 cells) | Supports glucose uptake and cell proliferation. | Inhibition may increase sensitivity to anticancer drugs like sorafenib. | biorxiv.org |
Biotechnological Applications (e.g., PHA Production)
Beyond its role in health and disease, this compound is a key intermediate in the biotechnological production of value-added chemicals. One of the most significant applications is in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms. mdpi.com PHAs are considered sustainable alternatives to petroleum-based plastics. mdpi.com
The most common PHA, poly(3-hydroxybutyrate) (PHB), is synthesized in a three-step enzymatic pathway that begins with this compound. nih.gov
Condensation: Two molecules of acetyl-CoA are condensed to form this compound, a reaction catalyzed by β-ketothiolase (PhaA). nih.govaocs.org
Reduction: this compound is then reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent this compound reductase (PhaB). nih.govfrontiersin.org
Polymerization: Finally, PHA synthase (PhaC) polymerizes the (R)-3-hydroxybutyryl-CoA monomers to produce PHB. nih.govfrontiersin.org
Metabolic engineering efforts are focused on enhancing PHA production by increasing the metabolic flux towards this compound and the subsequent pathway intermediates. tandfonline.com This includes overexpressing the key enzymes in the pathway and engineering host organisms like E. coli to efficiently convert various carbon sources, such as glucose or acetate, into acetyl-CoA and then into PHAs. tandfonline.comd-nb.info
Table 4: Key Enzymes in the Biosynthetic Pathway of PHB
| Enzyme | Gene | Reaction Catalyzed | Reference(s) |
|---|---|---|---|
| β-Ketothiolase | phaA | 2 Acetyl-CoA → this compound + CoA | nih.govaocs.org |
| This compound Reductase | phaB | This compound + NADPH → (R)-3-Hydroxybutyryl-CoA + NADP+ | nih.govfrontiersin.org |
Elucidating Novel Regulatory Mechanisms
Research into this compound is uncovering novel layers of cellular regulation. A significant recent discovery is the identification of lysine acetoacetylation (Kacac) as a histone post-translational modification. elifesciences.orgelifesciences.org This finding directly links ketone body metabolism to the epigenetic regulation of gene expression.
The generation of Kacac is dependent on the availability of this compound. elifesciences.org Studies have shown that acetoacetate, a ketone body, serves as a precursor for histone Kacac by being converted into this compound. elifesciences.org This conversion is primarily regulated by this compound Synthetase (AACS). elifesciences.orgelifesciences.org The Kacac mark is added to proteins by acyltransferases such as GCN5 and p300 and removed by deacetylases like HDAC3. elifesciences.org A proteomic analysis has identified numerous Kacac sites on a wide range of human proteins, suggesting that this modification has a broad impact on various cellular processes. elifesciences.orgelifesciences.org
Furthermore, the production of acetyl-CoA, the precursor to this compound, is itself tightly regulated in response to cellular signals like inflammation. frontiersin.org In inflammatory macrophages, the production of acetyl-CoA by the pyruvate (B1213749) dehydrogenase (PDH) complex is inhibited, while its generation from citrate by ATP citrate lyase (ACLY) becomes crucial for histone acetylation and the expression of inflammatory genes. frontiersin.orgresearchgate.net Understanding these intricate regulatory networks, where this compound acts as a key signaling metabolite, is a major direction for future research.
Table 5: Selected Human Proteins with Identified Lysine Acetoacetylation (Kacac) Sites
| Protein | Function | Reference(s) |
|---|---|---|
| Histone H3 | Chromatin structure, gene regulation | elifesciences.org |
| Various metabolic enzymes | Catalysis in metabolic pathways | elifesciences.org |
| Structural proteins | Cellular architecture and integrity | elifesciences.org |
Note: A comprehensive proteomic analysis identified 139 Kacac sites on 85 different human proteins, indicating a widespread regulatory role. elifesciences.org
Systems Biology and Metabolomics Integration
To fully comprehend the multifaceted role of this compound, researchers are increasingly turning to systems biology and metabolomics. These approaches allow for the study of metabolites and their interactions within the entire cellular network, providing a holistic view of metabolic states.
Metabolomics platforms can quantify the levels of hundreds of small molecules, including this compound, from biological samples. metabolomics.seiastate.edu Changes in the concentration of this compound can serve as a sensitive indicator of the metabolic state of a cell or organism. For example, metabolomic studies can reveal how the this compound pool is affected by disease, diet, or drug treatment.
This data is then integrated into systems biology models. These computational models can simulate metabolic fluxes and predict how perturbations in one part of the network, such as the inhibition of a specific enzyme, will affect the rest of the system. researchgate.net By integrating metabolomic data of this compound with genomic, transcriptomic, and proteomic data, researchers can build comprehensive models of cellular metabolism. researchgate.net This integrated approach is crucial for:
Identifying novel biomarkers for diseases. researchgate.net
Understanding the complex interplay between different metabolic pathways.
Discovering new drug targets by identifying critical nodes in the metabolic network.
Predicting the response of a biological system to therapeutic interventions.
For instance, metabolomic phenotyping can highlight shifts in pathways involving this compound in conditions like diabetic kidney disease, providing insights into the underlying molecular mechanisms. mdpi.com As these "omics" technologies continue to advance, their integration will be paramount in elucidating the complete biological significance of this compound.
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetoacetate |
| This compound |
| Acetyl-CoA |
| Avasimibe |
| β-hydroxybutyrate (BHB) |
| Cholesterol |
| Cholestyramine |
| Citrate |
| Coenzyme A (CoA) |
| Glucose |
| (R)-3-hydroxybutyryl-CoA |
| Lovastatin |
| NADPH |
| Poly(3-hydroxybutyrate) (PHB) |
| Polyhydroxyalkanoates (PHAs) |
| Progesterone |
| Pyruvate |
| SaH 58-035 |
| Sorafenib |
Q & A
Q. What is the metabolic role of acetoacetyl-CoA in lipid catabolism, and how is it quantified experimentally?
this compound is a central intermediate in β-oxidation and ketogenesis. Its breakdown into acetyl-CoA via thiolase (EC 2.3.1.9) fuels the TCA cycle . To quantify this compound in vitro, enzymatic assays using thiolase activity can be coupled with spectrophotometric detection of CoA release. Alternatively, LC-MS protocols with stable pH control (≤6) are recommended due to this compound’s instability at neutral/basic pH . Bradford or Lowry assays (sensitive to µg-level protein) are suitable for measuring thiolase enzyme concentrations in extracts .
Q. Which standard methods are used to assay this compound synthase activity in microbial systems?
this compound synthase activity is typically measured via substrate depletion (acetyl-CoA and malonyl-CoA) or product formation (this compound) using HPLC or enzymatic coupling. For example, in Saccharomyces cerevisiae, overexpression of Streptomyces-derived synthase can be monitored with gas chromatography to track pathway flux toward sesquiterpenes . Include controls with heat-inactivated enzymes to distinguish non-enzymatic reactions .
Advanced Research Questions
Q. How can structural data inform the engineering of this compound thiolase for improved catalytic efficiency?
X-ray crystallography (e.g., PDB ID: 4E1L) reveals critical active-site residues in Clostridium difficile thiolase, such as Cys88 and His348, which coordinate substrate binding . Site-directed mutagenesis targeting these residues, followed by kinetic assays (e.g., , ), can optimize enzyme efficiency. Molecular dynamics simulations further predict conformational stability under varying pH/temperature .
Q. What experimental strategies resolve contradictions in this compound reductase stereoselectivity across species?
Discrepancies in stereoselectivity (e.g., (R)- vs. (S)-3-hydroxybutyryl-CoA) require:
- Phylogenetic analysis to classify reductase isoforms (e.g., Hydrogenophaga boliviensis vs. Pseudomonas spp.) .
- Chiral GC-MS validation using columns like CP-Chirasil CP7503 to confirm enantiomer ratios .
- Proteomic profiling to identify auxiliary enzymes (e.g., acyl-CoA thioesterases) that influence stereochemical outcomes .
Q. How do pH and cofactor availability impact this compound stability in cell-free systems?
this compound degrades rapidly at pH >6, necessitating buffered solutions (e.g., 50 mM citrate, pH 5.5) for assays . Supplementation with 1–5 mM Mg²⁺ stabilizes CoA-binding enzymes like thiolase. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) preserves activity .
Q. What computational tools are effective for modeling this compound flux in metabolic networks?
Constraint-based models (e.g., COBRApy) integrate enzyme kinetics and omics data to predict pathway yields. For example, flux balance analysis of E. coli revealed malonyl-CoA scarcity as a bottleneck in polyketide synthesis, guiding overexpression of acetyl-CoA carboxylase . Validate predictions with -tracer experiments and isotopomer analysis .
Methodological Best Practices
Q. How should researchers address discrepancies in enzyme kinetic data across studies?
- Standardize assay conditions (pH, temperature, ionic strength) using reference protocols like BRENDA guidelines.
- Report and with error margins (e.g., ±SEM) and statistical tests (ANOVA, t-test) .
- Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry vs. spectrophotometry) .
Q. What quality-control measures ensure reproducibility in this compound-related experiments?
- ALCOA+ principles : Document data with timestamps, traceable raw files (e.g., chromatograms), and reagent lot numbers .
- Negative controls : Include reactions without substrates/enzymes to detect background interference.
- Inter-laboratory validation : Share strains (e.g., S. cerevisiae BY4741) and protocols via repositories like Addgene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
